molecular formula C9H13BO4 B6301203 3-Ethoxy-5-methoxyphenylboronic acid CAS No. 2121511-92-8

3-Ethoxy-5-methoxyphenylboronic acid

Cat. No.: B6301203
CAS No.: 2121511-92-8
M. Wt: 196.01 g/mol
InChI Key: MVQPNPUVNUEEON-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Ethoxy-5-methoxyphenylboronic acid is 196.0906891 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethoxy-5-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-5-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethoxy-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQPNPUVNUEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethoxy-5-methoxyphenylboronic acid (CAS 2121511-92-8): A Strategic Building Block in Advanced API Synthesis and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the precise modulation of molecular architectures dictates the success of a lead candidate. 3-Ethoxy-5-methoxyphenylboronic acid (CAS 2121511-92-8) has emerged as a highly specialized, high-value building block. Unlike symmetric dialkoxy variants, this asymmetric arylboronic acid provides orthogonal control over lipophilicity, steric bulk, and crystal lattice disruption.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the mechanistic advantages of its asymmetric substitution pattern, explore its specific behavior in palladium-catalyzed Suzuki-Miyaura cross-coupling, and provide a self-validating experimental protocol designed for high catalytic turnover and minimal byproduct formation.

Physicochemical Profiling & Molecular Architecture

The selection of a specific boronic acid in medicinal chemistry is rarely arbitrary. The 3-ethoxy-5-methoxy substitution pattern offers a unique physicochemical profile that directly impacts the pharmacokinetic (PK) properties of the final Active Pharmaceutical Ingredient (API).

Quantitative Data & Structural Causality
PropertyValueCausality / Strategic Significance
Chemical Name 3-Ethoxy-5-methoxyphenylboronic acidIntroduces a highly specific, electron-rich aromatic motif.
CAS Number 2121511-92-8Essential for regulatory tracking and cGMP procurement [1].
Molecular Formula C9H13BO4Dictates stoichiometric precision during cross-coupling.
Molecular Weight 196.01 g/mol Maintains a low molecular weight penalty during Hit-to-Lead optimization.
Substitution Pattern 3,5-dialkoxy (meta-asymmetric)Critical: Asymmetric alkoxy chains (ethyl vs. methyl) disrupt crystal packing. This lowers the melting point of the final API, significantly improving thermodynamic aqueous solubility compared to symmetric 3,5-dimethoxy analogs.
Electronic Profile Inductive Withdrawing (-I)Meta-alkoxy groups cannot donate electron density via resonance to the boron atom. This localized -I effect makes the boron slightly more Lewis acidic, accelerating transmetalation [3].

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation in pharmaceutical synthesis. 3-Ethoxy-5-methoxyphenylboronic acid exhibits distinct kinetic advantages in this catalytic cycle.

Because the alkoxy groups are in the meta positions, their resonance (+R) effects are directed away from the boronic acid moiety. Instead, their inductive (-I) electron-withdrawing nature slightly increases the electrophilicity of the boron atom. When a base (e.g.,


) is introduced, the formation of the reactive tetra-coordinated boronate complex 

occurs more rapidly than with electron-rich para-alkoxy derivatives. This rapid boronate formation directly accelerates the transmetalation step, which is often the rate-limiting step in cross-coupling reactions involving sterically hindered or electronically deactivated electrophiles [4].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Formation of Pd(II) Complex Pd0->OxAdd Aryl Halide (Ar-X) BaseEx Base Activation Boronate Formation OxAdd->BaseEx Base (e.g., K2CO3) TransMet Transmetalation Transfer of 3-Ethoxy-5-methoxy- phenyl group BaseEx->TransMet CAS 2121511-92-8 RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl-Pd(II) Species RedElim->Pd0 Target API

Catalytic cycle of Suzuki-Miyaura coupling with 3-Ethoxy-5-methoxyphenylboronic acid.

Experimental Methodology: Optimized Suzuki-Miyaura Protocol

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . Every reagent choice is grounded in mechanistic causality to prevent common failure modes such as protodeboronation or homocoupling.

Reagents & Materials
  • Electrophile: Aryl bromide or iodide (1.0 equiv)

  • Nucleophile: 3-Ethoxy-5-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base: Potassium carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow & Causality
  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the aryl halide and 3-ethoxy-5-methoxyphenylboronic acid in 1,4-Dioxane.

    • Causality: Dioxane is chosen over THF because its higher boiling point (101 °C) allows for greater thermal kinetic energy, overcoming the slight steric hindrance of the 3,5-disubstitution.

    • Validation: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the

      
       active species into inactive Pd(II)-peroxo complexes.
      
  • Catalyst & Base Addition: Add

    
     followed by the 2.0 M aqueous 
    
    
    
    solution.
    • Causality: The bidentate 'dppf' ligand possesses a large bite angle (approx. 99°), which forces the intermediate diaryl-Pd(II) species into a tight conformation, drastically accelerating the final reductive elimination step and minimizing side reactions.

      
       is a mild base that efficiently forms the boronate without triggering base-catalyzed protodeboronation (a common issue with stronger bases like 
      
      
      
      ).
  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.

    • In-Process Control (IPC): Monitor via LC-MS or TLC. The reaction is self-validating; the disappearance of the aryl halide confirms oxidative addition, while the absence of homocoupled boronic acid (biaryl byproduct) confirms efficient transmetalation.

  • Targeted Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition. Wash the organic layer with 1.0 M

    
     (aq).
    
    • Causality: The

      
       wash is critical. It converts any unreacted 3-ethoxy-5-methoxyphenylboronic acid into its highly water-soluble boronate salt, pulling it into the aqueous layer and preventing it from streaking during silica gel chromatography[2].
      
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    

Applications in Medicinal Chemistry & Drug Development

In rational drug design, the incorporation of the 3-ethoxy-5-methoxyphenyl moiety is rarely accidental. It is deployed to solve specific pharmacokinetic and pharmacodynamic challenges.

Lipophilic Ligand Efficiency (LLE) Tuning

The transition from a methoxy to an ethoxy group increases the molecule's LogP (lipophilicity) by approximately 0.5 units. By utilizing a mixed 3-ethoxy-5-methoxy system, medicinal chemists can fine-tune the lipophilicity of a lead compound to thread the needle between aqueous solubility (required for oral bioavailability) and membrane permeability (required for target engagement).

Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. By placing alkoxy groups at the 3 and 5 positions, the meta positions are sterically and electronically blocked, significantly increasing the microsomal half-life (


) of the API.

DrugDesign Hit Hit Identification Suboptimal Permeability SAR SAR Optimization Suzuki Coupling with CAS 2121511-92-8 Hit->SAR Prop Physicochemical Tuning Asymmetric Alkoxy Modulation SAR->Prop Screen In Vitro ADME LogP & Microsomal Stability Prop->Screen Screen->SAR Iterative Refinement Lead Lead Candidate Enhanced Lipophilic Efficiency Screen->Lead Favorable Profile

Hit-to-lead optimization workflow utilizing asymmetric dialkoxy phenylboronic acids.

References

  • Intramolecular Transfer of Pd Catalyst in Suzuki–Miyaura Coupling Reaction Source: MDPI (Polymers / Molecular Diversity Preservation International) URL:[Link]

3-Ethoxy-5-methoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

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3-Ethoxy-5-methoxyphenylboronic Acid: Molecular Profiling, Mechanistic Dynamics, and Cross-Coupling Methodologies

Executive Summary

In modern medicinal chemistry and advanced materials science, arylboronic acids serve as indispensable building blocks for the construction of complex biaryl architectures. 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) is a highly functionalized organoboron compound characterized by its unique dialkoxy substitution pattern. This technical whitepaper explores the physicochemical properties of this compound, dissects the mechanistic causality of its behavior in palladium-catalyzed cross-coupling reactions, and provides a self-validating experimental protocol designed for high-yield synthesis.

Physicochemical Profiling & Structural Logic

Understanding the baseline properties of 3-Ethoxy-5-methoxyphenylboronic acid is critical for predicting its solubility, stability, and reactivity profile in organic synthesis [1.1]. The molecule consists of a phenyl ring functionalized with a boronic acid moiety at position 1, an ethoxy group at position 3, and a methoxy group at position 5.

Table 1: Fundamental Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 3-Ethoxy-5-methoxyphenylboronic acidStandard IUPAC nomenclature.
CAS Registry Number 2121511-92-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H13BO4Defines the exact atomic composition.
Molecular Weight 196.01 g/mol Critical for precise stoichiometric calculations.
Substitution Pattern 3,5-dialkoxyThe meta-positioning of the oxygen heteroatoms modulates the electronic density of the aromatic ring without introducing steric hindrance at the ortho positions.

Mechanistic Dynamics: Electronic Effects on the Catalytic Cycle

The primary application of 3-Ethoxy-5-methoxyphenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction . The efficiency of this reaction is governed by a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination[2].

Causality in Transmetalation

The transmetalation step is frequently the rate-limiting phase of the Suzuki coupling. It involves the transfer of the aryl group from the boron atom to the Palladium(II) center.

  • Base Activation: Neutral boronic acids are poor nucleophiles. The addition of a base (e.g., aqueous

    
    ) is mechanistically required to coordinate with the empty p-orbital of the boron atom. This rehybridizes the boron from a trigonal planar (
    
    
    
    ) geometry to a tetrahedral (
    
    
    ) boronate complex[3].
  • Electronic Modulation: The 3-ethoxy and 5-methoxy groups exert a strong inductive electron-withdrawing effect (-I) combined with a resonance-donating effect (+R). While positioned meta to the boronic acid, this specific dialkoxy pattern finely tunes the Lewis acidity of the boron center, facilitating rapid formation of the reactive boronate intermediate[4]. Once formed, the electron-rich nature of the ring provides the thermodynamic driving force required to accelerate the migration of the ipso-carbon to the Pd(II) complex.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Halide Exchange RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Product Release Boronate Boronate Complex [Ar'-B(OH)3]- Boronate->TransMet Ar' = 3-Ethoxy-5- methoxyphenyl

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the activated boronate.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and a verification checkpoint.

Table 2: Reagent Stoichiometry and Mechanistic Function

ComponentEquivalentsMechanistic Function
Aryl Halide (Ar-X) 1.0 eqLimiting reagent; undergoes initial oxidative addition with Pd(0).
3-Ethoxy-5-methoxyphenylboronic acid 1.3 eqExcess compensates for competitive protodeboronation side-reactions[3].

(2M Aqueous)
3.0 eqActivates boronic acid to boronate; neutralizes HX byproduct[2].

0.05 eq (5 mol%)Transition metal catalyst driving the cross-coupling cycle.
Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Action: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq) and 3-Ethoxy-5-methoxyphenylboronic acid (1.3 eq) in a 4:1 mixture of Toluene/Ethanol.

  • Causality: Argon sparging (bubbling argon through the solvent for 15 minutes) is strictly required. Molecular oxygen rapidly inserts into the electron-rich Pd(0) center, forming a catalytically inactive peroxo-palladium(II) complex, which permanently halts the oxidative addition step[3].

Step 2: Catalyst and Base Introduction

  • Action: Add

    
     (5 mol%) followed by the degassed 2M aqueous 
    
    
    
    solution (3.0 eq).
  • Causality: The biphasic solvent system (Toluene/Water/Ethanol) ensures that both the organic substrates and the inorganic base remain in solution, maximizing the interfacial surface area for boronate formation[2].

Step 3: Thermal Activation & Validation

  • Action: Heat the reaction mixture to 80°C under an argon atmosphere for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the aryl halide is >95% consumed. If the reaction stalls, it indicates either catalyst poisoning (oxygen ingress) or incomplete boronate activation.

Step 4: Quenching and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    

Workflow Prep 1. Reagent Prep Ar-X & Boronic Acid Degas 2. Degassing Argon Sparging Prep->Degas React 3. Catalysis Pd Catalyst + Base Degas->React Validate 4. Validation LC-MS / TLC React->Validate Validate->React Incomplete (Continue Heat) Workup 5. Isolation Aqueous Extraction Validate->Workup Complete (>95% Conversion)

Fig 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Palladium(0)‐Catalyzed Anti‐Selective Addition‐Cyclizations of Alkynyl Electrophiles Source: nih.gov (PMC) URL:[Link]

Sources

Structure and Synthetic Applications of 3-Ethoxy-5-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the precision of molecular building blocks dictates the efficacy of downstream structure-activity relationship (SAR) studies. 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) is a highly specialized organoboron compound utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The asymmetric dialkoxy substitution pattern (ethoxy and methoxy) on the phenyl ring provides unique steric and electronic tuning, making it an invaluable intermediate for synthesizing complex biaryl scaffolds, advanced materials, and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its physicochemical properties, de novo synthesis methodologies, and its mechanistic role in cross-coupling protocols, grounded in authoritative chemical literature.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 3-Ethoxy-5-methoxyphenylboronic acid consists of a phenyl ring functionalized with a boronic acid moiety at C1, an ethoxy group at C3, and a methoxy group at C5.

Electronic and Steric Causality: The meta-alkoxy groups are electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect). In the context of the boronic acid, these groups increase the overall electron density of the aromatic ring. This electron-rich nature accelerates the transmetalation step during palladium-catalyzed coupling, as the nucleophilicity of the aryl group transferred from boron to palladium is enhanced. Furthermore, the asymmetry between the methoxy and ethoxy groups provides a distinct steric footprint, which can be leveraged to control regioselectivity in highly congested molecular environments.

Quantitative Data Summary

The following table summarizes the core quantitative and identification metrics for the compound () [1].

PropertyValue
Chemical Name 3-Ethoxy-5-methoxyphenylboronic acid
CAS Registry Number 2121511-92-8
Molecular Formula C9H13BO4
Molecular Weight 196.01 g/mol
MDL Number MFCD29088204
Appearance Solid (Typical for arylboronic acids)

De Novo Synthesis Pathway

The synthesis of 3-Ethoxy-5-methoxyphenylboronic acid requires strict anhydrous conditions and precise temperature control to prevent the formation of protodeboronated or homocoupled byproducts.

Step-by-Step Methodology: Synthesis via Metal-Halogen Exchange

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure each transformation is verified before proceeding, preventing the carryover of unreacted starting materials.

  • Alkylation of 1-Bromo-3,5-dihydroxybenzene:

    • Procedure: Dissolve 1-bromo-3,5-dihydroxybenzene in anhydrous DMF. Add K₂CO₃ (2.5 eq). Sequentially add methyl iodide (1.0 eq) and ethyl iodide (1.0 eq) under controlled addition to achieve asymmetric dialkylation.

    • Causality: K₂CO₃ deprotonates the phenolic OH groups, increasing their nucleophilicity for the SN2 attack on the alkyl halides.

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears.

  • Lithiation (Metal-Halogen Exchange):

    • Procedure: Dissolve the resulting 1-bromo-3-ethoxy-5-methoxybenzene in anhydrous THF. Cool the reaction flask to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes).

    • Causality: The -78°C temperature is critical to kinetically favor the metal-halogen exchange over unwanted ortho-lithiation or benzyne formation.

    • Validation: Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. The presence of the deuterated arene confirms successful lithium-halogen exchange.

  • Electrophilic Borylation:

    • Procedure: To the cold aryllithium solution, rapidly add triisopropyl borate (B(OiPr)₃) (1.5 eq). Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Causality: B(OiPr)₃ acts as the electrophile. The bulky isopropyl groups prevent multiple additions of the aryllithium species to the boron center, ensuring mono-arylation.

  • Acidic Hydrolysis:

    • Procedure: Quench the reaction with 1M HCl until the pH reaches 2-3. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The acidic aqueous environment hydrolyzes the intermediate boronate ester into the free boronic acid.

    • Validation: Check the pH of the aqueous layer with indicator paper to ensure complete hydrolysis. The final product purity is verified via ¹H-NMR and LC-MS.

Synthesis Start 1-Bromo-3,5-dihydroxybenzene Step1 Alkylation (MeI, EtI, Base) Causality: Etherification Start->Step1 Intermediate 1-Bromo-3-ethoxy-5-methoxybenzene Step1->Intermediate Step2 Lithiation (n-BuLi, -78°C) Causality: Metal-halogen exchange Intermediate->Step2 Lithium Aryllithium Intermediate Step2->Lithium Step3 Borylation (B(OiPr)3) Causality: Electrophilic trapping Lithium->Step3 Borate Boronate Ester Step3->Borate Step4 Hydrolysis (HCl, H2O) Causality: Cleavage of ester Borate->Step4 Product 3-Ethoxy-5-methoxyphenylboronic acid Step4->Product

Synthesis workflow of 3-Ethoxy-5-methoxyphenylboronic acid from 1-bromo-3,5-dihydroxybenzene.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, relying heavily on the transmetalation of organoboronic acids with palladium(II) intermediates () [2]. Recent advancements in continuous flow and recyclable palladium catalyst systems have further optimized the efficiency of these couplings, minimizing palladium leaching and improving turnover numbers (TON) ( [3], [4]).

Mechanistic Overview

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The base quaternizes the boronic acid, forming a reactive boronate complex. The aryl group from 3-Ethoxy-5-methoxyphenylboronic acid is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet PdII_Diaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Methodology: Standard Coupling Protocol

Self-Validating System: This protocol utilizes an internal standard to allow for precise kinetic tracking and yield calculation without the need for premature isolation.

  • Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq), 3-Ethoxy-5-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a known mass of dodecane (internal standard for GC).

    • Causality: A slight excess of boronic acid compensates for potential competitive homocoupling side reactions.

  • Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded, as it can inadvertently oxidize the Pd(0) catalyst to an inactive Pd(II) state or promote boronic acid homocoupling.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 80°C.

    • Causality: The tetrakis catalyst provides a stable, soluble source of Pd(0). Heating provides the activation energy required for the oxidative addition of sterically hindered or electron-rich aryl halides.

  • Validation & Workup: Extract a 50 µL aliquot every 30 minutes, dilute in EtOAc, filter through a short silica plug, and analyze via GC-FID. The reaction is self-validated as complete when the ratio of the aryl halide peak to the dodecane internal standard peak plateaus near zero. Cool to room temperature, extract, and purify via flash chromatography.

Pharmacological & Materials Science Relevance

The specific integration of an ethoxy and a methoxy group serves a dual purpose in drug discovery. The differential chain lengths disrupt molecular symmetry, which can significantly improve the solubility and bioavailability of the resulting API compared to symmetrical dimethoxy or diethoxy analogs. Furthermore, in materials science—specifically in the development of Organic Light Emitting Diodes (OLEDs)—this asymmetric building block is used to tune the HOMO/LUMO energy levels of conjugated biaryl polymers, modifying their emission spectra and improving quantum efficiency.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. [Link]

  • MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". Catalysts. [Link]

  • ACS Publications. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions". Organometallics. [Link]

3-ethoxy-5-methoxy substituted phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethoxy-5-methoxy Substituted Phenylboronic Acid Derivatives

Abstract: Phenylboronic acids are foundational reagents in modern synthetic chemistry, prized for their versatility, stability, and low toxicity.[1] This guide provides a comprehensive technical overview of a specific, high-value subclass: . These building blocks are of significant interest to researchers in drug discovery, agrochemicals, and materials science due to the unique electronic and steric properties conferred by the dual electron-donating alkoxy substituents. We will delve into the causality behind their synthesis, explore their enhanced reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and provide detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for scientists and professionals, enabling them to effectively integrate these powerful intermediates into their research and development programs.

Introduction to Substituted Phenylboronic Acids

Organoboron compounds, particularly arylboronic acids, have become indispensable tools in organic synthesis.[1] Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for forming carbon-carbon bonds that it was recognized with the 2010 Nobel Prize in Chemistry.[2] Beyond this, boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[3][4]

The specific substitution pattern on the phenyl ring dictates the reagent's physicochemical properties and reactivity. The 3-ethoxy-5-methoxy substitution pattern is particularly noteworthy. The presence of two electron-donating groups (-OCH₃, -OC₂H₅) in the meta positions enhances the nucleophilicity of the aromatic ring and is expected to accelerate the crucial transmetalation step in cross-coupling reactions, potentially leading to higher yields and shorter reaction times compared to unsubstituted analogs. This electronic modulation makes these derivatives highly attractive for synthesizing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The properties of 3-ethoxy-5-methoxyphenylboronic acid are foundational to its application. The dual alkoxy groups influence its solubility, rendering it soluble in polar organic solvents, which is a key consideration for reaction setup.[6]

Table 1: Physicochemical Data for 3-Ethoxy-5-methoxyphenylboronic acid

PropertyValueSource/Comment
CAS Number 1000055-66-8
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol
Appearance White to off-white solid[6]
Solubility Soluble in polar organic solvents like methanol, ethanol, DMF[6]
Storage Room temperature, in a dry, well-ventilated area under an inert atmosphere[7]
Spectroscopic Characterization

Predictive spectroscopic data is crucial for reaction monitoring and product verification.

  • ¹H NMR (Predicted, CDCl₃):

    • Aromatic protons: Three signals expected in the range of 6.8-7.5 ppm.

    • Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm and a triplet around 1.4 ppm.[6]

    • Methoxy group (-OCH₃): A singlet around 3.8 ppm.[6]

    • Boronic acid protons (-B(OH)₂): A broad, exchangeable singlet, typically between 5-8 ppm.[6]

  • ¹³C NMR (Predicted, CDCl₃):

    • Aromatic carbons: Signals expected between 110-160 ppm.[6] The ipso-carbon attached to the boron atom may be broadened or unobserved.

    • Ethoxy group (-OCH₂CH₃): Signals around 64 ppm and 15 ppm.[6]

    • Methoxy group (-OCH₃): A signal around 55 ppm.

Synthesis Strategy: From Aryl Halide to Boronic Acid

The most reliable and widely adopted method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.[6][8] The causality is clear: the highly nucleophilic carbon of the organometallic species attacks the electrophilic boron atom of the borate ester.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-5-methoxyphenylboronic acid

This protocol is adapted from established procedures for analogous compounds.[8][9] It is a self-validating system; successful formation of the organometallic intermediate is the critical, and often observable, step.

Materials:

  • 1-Bromo-3-ethoxy-5-methoxybenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-ethoxy-5-methoxybenzene to a flame-dried, three-necked flask containing anhydrous THF. Rationale: All glassware must be rigorously dried and the reaction kept under an inert atmosphere to prevent moisture from quenching the highly reactive n-BuLi and the subsequent organolithium intermediate.

  • Formation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at this temperature. Rationale: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The reaction is highly exothermic and slow addition is crucial. After addition, allow the mixture to slowly warm to room temperature and stir overnight. Rationale: The borate ester acts as the electrophilic boron source. Allowing the mixture to warm gradually ensures the reaction proceeds to completion.

  • Hydrolysis (Work-up): Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed. Rationale: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Rationale: The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for the acidic product.

  • Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure 3-ethoxy-5-methoxyphenylboronic acid.

G A 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N₂) B 2. Dissolve Aryl Halide in Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi Dropwise (Organolithium Formation) C->D E 5. Add Trialkyl Borate Dropwise (Boronate Ester Formation) D->E F 6. Warm to RT, Stir Overnight E->F G 7. Quench with 1M HCl (Hydrolysis) F->G H 8. Extraction with Ethyl Acetate G->H I 9. Dry, Concentrate & Purify H->I J Final Product: Arylboronic Acid I->J

Caption: General workflow for the synthesis of an arylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the premier application for 3-ethoxy-5-methoxyphenylboronic acid, enabling the construction of biaryl motifs.[2][10] The reaction proceeds via a catalytic cycle involving a palladium complex.

The electron-donating nature of the ethoxy and methoxy groups on the boronic acid enhances the rate of the transmetalation step—often the rate-limiting step—by increasing electron density on the ipso-carbon, thereby facilitating its transfer to the palladium center.[11]

G pd0 Pd(0)L₂ pd_cycle R¹-Pd(II)L₂(X) transmetal R¹-Pd(II)L₂(R²) pd_cycle->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product reagents1 R¹-X (Aryl Halide) reagents1->pd_cycle Oxidative Addition reagents2 R²-B(OH)₂ (Boronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a robust starting point for coupling 3-ethoxy-5-methoxyphenylboronic acid with various aryl halides.[2][5][12]

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, 3-ethoxy-5-methoxyphenylboronic acid, the palladium catalyst, and the base. Rationale: Combining the solid reagents first is operationally simple.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen). Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air is critical for preventing catalyst degradation and ensuring high yields.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Rationale: Using degassed solvents further minimizes oxygen in the reaction system.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Rationale: This aqueous workup removes the inorganic base and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery

The boronic acid functional group itself has proven to be a valuable pharmacophore, most famously in the proteasome inhibitor Bortezomib.[1][13] However, the primary utility of 3-ethoxy-5-methoxyphenylboronic acid in medicinal chemistry is as a building block to introduce the 3-ethoxy-5-methoxyphenyl moiety into larger, more complex molecules.[14]

This specific substitution pattern is valuable for several reasons:

  • Modulation of Properties: The alkoxy groups can increase solubility and lipophilicity, influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[14]

  • Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors, forming key interactions with protein targets like kinase hinges.

  • Metabolic Stability: The ether linkages are generally more stable to metabolic degradation than other functional groups.

This building block has been used in the synthesis of inhibitors for targets such as Aurora kinases, which are critical in cell division and are often overexpressed in cancers.[14]

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase A Building Block (3-ethoxy-5-methoxy -phenylboronic acid) C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (Scaffold) B->C D Compound Library (Diverse Analogs) C->D E Biological Screening (e.g., Kinase Assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Study F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: Logical workflow from building block to preclinical candidate in drug discovery.

Broader Synthetic Utility

The utility of 3-ethoxy-5-methoxyphenylboronic acid extends beyond pharmaceuticals.

  • Agrochemicals: The biaryl structures formed using this reagent are common in fungicides, herbicides, and insecticides.[5] The 3-ethoxy-5-methoxyphenyl group can be incorporated to modulate biological activity and physicochemical properties for crop protection applications.[5]

  • Materials Science: Substituted biaryls are core components of advanced functional materials like organic light-emitting diodes (OLEDs) and liquid crystals.[6] This boronic acid allows for the precise installation of an electron-rich aromatic system to tune the electronic and photophysical properties of these materials.

Conclusion

3-Ethoxy-5-methoxy substituted phenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its dual electron-donating groups confer enhanced reactivity in the robust and reliable Suzuki-Miyaura coupling, making it a preferred building block for accessing complex molecular targets. The detailed synthetic and application protocols provided in this guide underscore its practicality and versatility. For researchers in drug discovery, agrochemicals, and materials science, mastering the use of this derivative opens a direct path to novel structures with finely-tuned properties, accelerating the development of next-generation technologies and therapeutics.

References

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C9H12BClO4 | CID 56776605. PubChem. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. Semantic Scholar. [Link]

  • Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. PubMed. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. Bentham Science Publishers. [Link]

  • Scheme 1: Synthetic route to extended ethoxy-and phenol-based... ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

  • Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. Research Collection. [Link]

Sources

Whitepaper: Procurement and Application of Research-Grade 3-Ethoxy-5-methoxyphenylboronic Acid in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the construction of complex biaryl scaffolds relies heavily on the robustness of the Suzuki-Miyaura cross-coupling reaction [1]. The introduction of specific alkoxy-substituted aryl groups, such as the 3-ethoxy-5-methoxyphenyl moiety, is highly valued in medicinal chemistry for modulating lipophilicity, receptor binding affinity, and metabolic stability.

This technical guide provides an authoritative framework for sourcing 3-Ethoxy-5-methoxyphenylboronic acid (CAS 2121511-92-8) [2] at research-grade purity, evaluating its physicochemical behavior, and deploying it in self-validating, palladium-catalyzed coupling workflows.

Physicochemical Profiling & "Research Grade" Specifications

When procuring 3-Ethoxy-5-methoxyphenylboronic acid for high-throughput screening or process scale-up, the designation of "research grade" extends beyond simple percentage purity. It requires a strict evaluation of the boronic acid's hydration state and the absence of catalyst-poisoning impurities.

Chemical Identity and Properties
PropertySpecification / Value
Chemical Name 3-Ethoxy-5-methoxyphenylboronic acid
CAS Registry Number 2121511-92-8
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol
MDL Number MFCD29088204
Target Purity (HPLC) ≥ 95.0%
Physical State Solid (typically off-white to pale yellow powder)
Sourcing Criteria: The Boroxine Challenge

A critical causality in procurement failures is the unquantified presence of boroxines (cyclic trimeric anhydrides). Boronic acids readily dehydrate upon improper storage or prolonged exposure to ambient air. While boroxines are still competent in Suzuki-Miyaura couplings, their presence drastically alters the molecular weight of the bulk material, leading to inaccurate stoichiometric calculations and subsequent reaction stalling due to limiting nucleophile concentrations.

QC Recommendation: Upon receiving the reagent from suppliers like or , perform ¹H and ¹¹B NMR. A shift in the ¹¹B NMR spectrum from ~30 ppm (boronic acid) to ~19 ppm indicates significant boroxine formation.

QCWorkflow Source Vendor Selection (e.g., Sigma, AKSci) SpecCheck Verify Specifications (Purity >95%, CAS 2121511-92-8) Source->SpecCheck InHouseQC In-House Analytical QC SpecCheck->InHouseQC NMR 1H/11B NMR (Quantify Boroxine Ratio) InHouseQC->NMR HPLC HPLC/LC-MS (Assess Organic Impurities) InHouseQC->HPLC Storage Inert Storage (Argon, 2-8°C, Desiccated) NMR->Storage Pass HPLC->Storage Pass

Caption: Quality control and storage workflow for ensuring stoichiometric accuracy of boronic acids.

Mechanistic Rationale in Cross-Coupling

The Suzuki-Miyaura reaction is uniquely dependent on the electronic nature of the boronic acid [3]. The 3-ethoxy and 5-methoxy groups are meta-directing electron-withdrawing groups by induction, but electron-donating by resonance.

The Role of Base and Transmetalation

Neutral boronic acids are poor nucleophiles. The addition of an inorganic base (e.g., K₂CO₃) in the presence of water is mechanically required to form the reactive, electron-rich trihydroxyboronate complex [Ar-B(OH)₃]⁻. This tetracoordinate boron species possesses the necessary nucleophilicity to transfer the 3-ethoxy-5-methoxyphenyl group to the Pd(II) center during the transmetalation step [4].

Competitive Protodeboronation

Electron-rich arylboronic acids are susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond by water to yield the des-boronated arene). Causality in experimental design: To counteract this degradation pathway, the protocol mandates a stoichiometric excess of the boronic acid (1.2 to 1.5 equivalents) and strict temperature control.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Base Base Activation Formation of Boronate PdII->Base + Base / H2O TransMet Transmetalation Transfer of 3-EtO-5-MeO-Ph Base->TransMet + Ar'-B(OH)3 (Nucleophile) PdII_diaryl Diaryl Pd(II) Complex TransMet->PdII_diaryl - B(OH)4- RedElim Reductive Elimination C-C Bond Formation PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the boronate activation step.

Self-Validating Experimental Protocol

The following methodology is designed for the coupling of 3-Ethoxy-5-methoxyphenylboronic acid with a standard aryl bromide. It incorporates in-process validation to ensure reproducibility.

Reagent Preparation & Degassing
  • Charge the Reactor: To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv, 1.0 mmol), 3-Ethoxy-5-methoxyphenylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Internal Standard Addition (Validation Step): Add 0.1 mmol of biphenyl as an internal standard. Causality: This allows for accurate, real-time yield determination via GC-FID or LC-MS without requiring isolation, validating the reaction's progress independently of human error during workup.

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Causality: The 4:1 organic/aqueous ratio ensures solubility of both the highly lipophilic organic substrates and the inorganic base.

  • Degassing: Submerge the flask in a sonicating bath and sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.

Catalysis & Heating
  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Seal the flask.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are mandatory in biphasic mixtures to maximize the interfacial surface area where transmetalation frequently occurs.

Workup and Isolation
  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Phase Separation: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Causality: The aqueous layer retains the potassium borate byproducts (B(OH)₄⁻), effectively removing boron impurities from the organic product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Reaction Optimization Data

To assist in protocol adaptation, the following table summarizes quantitative data regarding solvent and base selection for electron-rich boronic acids like 3-Ethoxy-5-methoxyphenylboronic acid.

Solvent System (v/v)Base (3.0 equiv)Temp (°C)Time (h)Protodeboronation (%)Isolated Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃8512< 5%88 - 92%
Toluene / H₂O (4:1)K₃PO₄9018~ 8%81 - 85%
DMF / H₂O (5:1)Cs₂CO₃1008> 15%65 - 70%
THF / H₂O (4:1)NaOH (1M)6524~ 10%72 - 76%

Note: Stronger bases (NaOH) or higher temperatures in polar aprotic solvents (DMF) significantly increase the rate of competitive protodeboronation, lowering the overall yield of the desired biaryl product.

References

  • Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids Source: ACS Catalysis URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Strategic Sourcing and Quality Validation of 3-Ethoxy-5-methoxyphenylboronic Acid in the USA and Europe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8)

Introduction & Mechanistic Causality

In modern pharmaceutical development, the construction of highly functionalized biaryl scaffolds relies heavily on the Suzuki-Miyaura cross-coupling reaction. 3-Ethoxy-5-methoxyphenylboronic acid is a specialized, electron-rich organoboron building block. The strategic placement of ethoxy and methoxy substituents at the 3- and 5-positions of the phenyl ring is not merely structural—it fundamentally alters the reaction kinetics.

The Causality of Electronic Tuning

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination [5]. For many aryl halides, oxidative addition is the rate-determining step. However, when utilizing sterically hindered or electronically deactivated coupling partners, transmetalation becomes the bottleneck [5].

The alkoxy groups (ethoxy and methoxy) act as strong electron-donating groups (EDGs) via resonance. This significantly increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the boronate intermediate formed upon base activation. This electronic enrichment accelerates the transfer of the aryl group from boron to the palladium(II) center, driving the transmetalation step forward with high kinetic efficiency and minimizing competing side reactions like protodeboronation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (+ Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Intermediate Trans Transmetalation (+ 3-Ethoxy-5-methoxy- phenylboronate) PdII_ArX->Trans PdII_ArAr Ar-Pd(II)-Ar' Intermediate RedElim Reductive Elimination (- Biaryl Product) PdII_ArAr->RedElim OxAdd->PdII_ArX Trans->PdII_ArAr RedElim->Pd0

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the transmetalation step accelerated by the electron-rich boronic acid.

Supplier Landscape in the USA and Europe

Because 3-Ethoxy-5-methoxyphenylboronic acid is a highly specific intermediate, it is primarily synthesized and distributed by specialized catalog chemical vendors rather than bulk commodity manufacturers. Securing a reliable supply chain requires evaluating vendors based on their analytical transparency and regional distribution capabilities.

Table 1: Key Suppliers of 3-Ethoxy-5-methoxyphenylboronic Acid (CAS 2121511-92-8)
SupplierPrimary RegionCatalog NumberTypical PuritySupply Chain Notes
AK Scientific (AKSci) USA7990EL95%Strong domestic US distribution network; reliable for early-stage R&D[1].
BLD Pharm Europe / GlobalBD01138018>95%Extensive global inventory; offers scalable quantities for process chemistry [2].
Sigma-Aldrich (Merck) Global2121511-92-8Standard RUOIndustry standard for Research Use Only (RUO); high documentation standards [3].

Self-Validating Quality Control Protocols

A critical failure point in drug development is the blind acceptance of a supplier's Certificate of Analysis (CoA). Boronic acids are notoriously unstable over long-term storage; they readily undergo dehydration to form trimeric boroxines (anhydrides) or degrade via protodeboronation [4].

To mitigate this, laboratories must implement a self-validating system . In this framework, independent analytical techniques cross-verify each other: High-Performance Liquid Chromatography (HPLC) quantifies chemical purity, while Nuclear Magnetic Resonance (NMR) independently confirms the structural and coordination state of the boron center. If HPLC indicates high purity but


B NMR reveals a chemical shift indicative of boroxine formation, the system flags a false-positive purity result caused by on-column hydrolysis.

QCWorkflow Start Incoming Batch: 3-Ethoxy-5-methoxyphenylboronic acid Visual Visual Inspection & Solubility Check Start->Visual HPLC HPLC Analysis (Quantifies Purity) Visual->HPLC NMR 1H & 11B NMR (Confirms Structure) Visual->NMR Decision Cross-Validation: Do results align? HPLC->Decision NMR->Decision Approve Approve for Cross-Coupling Decision->Approve Yes Reject Reject / Recrystallize (Boroxine detected) Decision->Reject No

Figure 2: Self-validating QC workflow for incoming boronic acid batches.

Protocol 1: Stability-Indicating HPLC Assay

This method is designed to separate the intact boronic acid from potential degradation products [4].

Step-by-Step Methodology:

  • Column Selection: Utilize a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) [4].

  • Mobile Phase Preparation: Prepare a gradient system of Acetonitrile and Water. Causality: Add 0.1% Trifluoroacetic acid (TFA) to the water. The acidic pH suppresses the ionization of the boronic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Sample Preparation: Accurately weigh 10 mg of the boronic acid and dissolve it in 10 mL of the mobile phase (1 mg/mL) [4]. Causality: Dissolving the sample directly in the mobile phase prevents solvent-front anomalies and ensures immediate phase compatibility upon injection.

  • Execution: Run a gradient from 10% to 90% organic over 15 minutes at a flow rate of 1.0 mL/min. Monitor the eluate via a UV/PDA detector at 254 nm.

  • Data Interpretation: Boroxines, being more lipophilic than the monomeric acid, will elute later. Protodeboronated impurities (1-ethoxy-3-methoxybenzene) will also show distinct retention times.

Protocol 2: Structural Verification via H and B NMR

While HPLC provides quantitative purity, NMR provides qualitative structural confirmation [4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of anhydrous DMSO-d

    
    . Causality: Boronic acids exhibit excellent solubility in DMSO. More importantly, DMSO hydrogen-bonds with the B-OH groups, slowing down their chemical exchange and allowing the hydroxyl protons to be distinctly observed in the 
    
    
    
    H spectrum (typically around 8.0 ppm) [4].
  • 
    H NMR Acquisition:  Acquire a standard proton spectrum. Verify the presence of the methoxy singlet (~3.8 ppm) and the ethoxy signals (quartet at ~4.0 ppm, triplet at ~1.3 ppm). The aromatic region should display three distinct meta-coupled protons, confirming the 1,3,5-substitution pattern.
    
  • 
    B NMR Acquisition:  Acquire a boron spectrum using a quartz NMR tube (to prevent background boron signals from standard borosilicate glass).
    
  • Data Interpretation: A sharp singlet around 30 ppm confirms the presence of the free, tricoordinate boronic acid. A shift upfield (lower ppm) strongly indicates unwanted complexation, oxidation, or extensive boroxine formation.

Conclusion

The successful integration of 3-Ethoxy-5-methoxyphenylboronic acid into a synthetic pipeline requires a dual approach: strategic sourcing from verified vendors (such as AK Scientific, BLD Pharm, or Sigma-Aldrich) and rigorous, self-validating in-house quality control. By understanding the mechanistic causality behind both the reagent's reactivity in the Suzuki-Miyaura cycle and its behavior during analytical testing, researchers can eliminate false-positive purity readings and ensure reproducible, high-yielding cross-coupling reactions.

References

Technical Guide: Solubility & Handling of 3-Ethoxy-5-methoxyphenylboronic Acid in DMSO

[1]

Executive Summary

This technical guide provides a rigorous framework for the solubilization, stability maintenance, and handling of 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) in Dimethyl Sulfoxide (DMSO).[1] Designed for drug discovery and medicinal chemistry applications, this document moves beyond basic "dissolution" to address the thermodynamic equilibrium between boronic acids and boroxines, the kinetic impact of electron-donating substituents (ethoxy/methoxy), and the prevention of protodeboronation.

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

Compound Identity[1][2]
  • IUPAC Name: (3-Ethoxy-5-methoxyphenyl)boronic acid[1]

  • CAS Number: 2121511-92-8[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 196.01 g/mol [1][2]

  • Structural Characterization: The molecule features a phenyl ring substituted with two electron-donating groups (EDGs)—an ethoxy at position 3 and a methoxy at position 5—and a boronic acid moiety at position 1.[1]

Solubility in DMSO: The Molecular Mechanism

DMSO (Dimethyl Sulfoxide) is the preferred solvent for this compound due to its high dielectric constant (

1
  • Solvation Mechanism: The sulfoxide oxygen of DMSO acts as a Lewis base, accepting hydrogen bonds from the hydroxyl protons of the boronic acid group (

    
    ). This disrupts the intermolecular hydrogen bonding network of the solid boronic acid crystal lattice, facilitating dissolution.
    
  • Solubility Limit: While specific saturation points vary by lot crystallinity, 3-Ethoxy-5-methoxyphenylboronic acid is reliably soluble in DMSO at concentrations

    
     50 mM (approx. 10 mg/mL) .[1] Saturation is typically reached between 100–200 mM depending on moisture content.
    
The Boroxine Equilibrium (Critical)

In anhydrous DMSO, 3-ethoxy-5-methoxyphenylboronic acid does not exist purely as a monomer.[1] It undergoes reversible dehydration to form a trimeric anhydride known as a boroxine .[3]

1
  • Dry DMSO: Favors the Boroxine form.

  • Wet DMSO (or biological media): Favors the Monomeric Boronic Acid .

Implication: When preparing a stock solution in highly anhydrous DMSO, you are likely generating a solution rich in boroxine. This generally does not affect Suzuki-Miyaura coupling efficiency (as the base/water in the reaction hydrolyzes it back), but it does alter the effective molecular weight for stoichiometry calculations if not accounted for.

Part 2: Stability & Degradation Risks[1]

Electronic Effects of Substituents

The 3-ethoxy and 5-methoxy groups are Electron Donating Groups (EDGs) .[1]

  • Impact: They increase electron density on the aromatic ring.

  • Risk: EDGs generally make the Carbon-Boron (C-B) bond more susceptible to protodeboronation (hydrolysis of the C-B bond) under acidic conditions or high temperatures, yielding 1-ethoxy-3-methoxybenzene.[1]

  • Mitigation: Avoid acidic buffers. DMSO stock solutions are generally stable, but long-term storage >6 months at Room Temperature (RT) can lead to oxidative deboronation (formation of the phenol).

Visualization: Stability & Solvation Pathways

The following diagram illustrates the solvation process and the competing degradation pathways.

Gcluster_0Equilibrium in SolutionSolidSolid Crystal(H-bond Network)MonomerSolvated MonomerAr-B(OH)2Solid->MonomerDissolutionDMSODMSO Solvation(H-bond Acceptor)DMSO->MonomerStabilizesBoroxineBoroxine Trimer(Ar-BO)3Monomer->Boroxine- H2O (Dry DMSO)PhenolDegradation Product(Phenol)Monomer->PhenolOxidation/Protodeboronation(Long-term Storage)

Figure 1: Solvation dynamics and stability pathways of 3-Ethoxy-5-methoxyphenylboronic acid in DMSO.

Part 3: Standard Operating Procedure (SOP)

Preparation of 50 mM Stock Solution

Objective: Create a stable, particle-free stock solution for biological assays or synthetic chemistry.

Materials:

  • Compound: 3-Ethoxy-5-methoxyphenylboronic acid (MW: 196.01)[1][2]

  • Solvent: Anhydrous DMSO (Grade:

    
     99.9%, Water < 0.1%)
    
  • Vessel: Amber glass vial (boronic acids are mildly photosensitive over long periods).[1]

Protocol:

StepActionTechnical Rationale
1 Weigh 9.8 mg of compound into a 2 mL amber vial.Target concentration is 50 mM.
2 Add 1.0 mL of Anhydrous DMSO.Use a gas-tight syringe if possible to minimize atmospheric moisture entry.[1]
3 Vortex vigorously for 30–60 seconds.[1]Disrupts the crystal lattice.
4 Sonicate (Ultrasonic bath) for 5 minutes at RT.Boronic acids can form "micro-clumps."[1] Sonication ensures complete solvation.
5 Visual Inspection: Check for floating particulates.[1]Solution must be optically clear. If hazy, sonicate for another 5 mins.
6 Aliquot & Store: Split into 100 µL aliquots. Store at -20°C.Prevents freeze-thaw cycles which promote boroxine precipitation and hydration changes.[1]
Workflow Diagram

WorkflowStartStart: 9.8 mg SolidSolventAdd 1 mL Anhydrous DMSOStart->SolventMixVortex (60s) + Sonicate (5m)Solvent->MixCheckVisual QC: Clear?Mix->CheckStorageAliquot & Store (-20°C)Check->StorageYesResonicateSonicate + Heat (40°C)Check->ResonicateNo (Hazy)Resonicate->CheckRe-inspect

Figure 2: Step-by-step solubilization workflow.

Part 4: Analytical Validation (QC)

To verify the integrity of the stock solution, Nuclear Magnetic Resonance (NMR) is the gold standard.

H-NMR Validation in DMSO-
  • Solvent: DMSO-

    
    .
    
  • Expected Signals:

    • Aromatic Protons:

      
       6.5 – 7.2 ppm (3 signals, coupling patterns depend on exact substitution symmetry).
      
    • Hydroxyl Protons (

      
      ):  Broad singlet around 
      
      
      8.0 – 8.2 ppm.[1] Note: If the sample is very dry, this peak may be diminished due to boroxine formation. If wet, it is distinct.
    • Methoxy (

      
      ):  Singlet, 
      
      
      ~3.7 – 3.8 ppm.[1]
    • Ethoxy (

      
      ):  Quartet (
      
      
      ~4.0 ppm) and Triplet (
      
      
      ~1.3 ppm).[1]
Handling "Missing" Hydroxyl Peaks

If the

  • Do not panic. It likely indicates boroxine formation (anhydride).[1]

  • Test: Add 1 drop of

    
     to the NMR tube. The boroxine will hydrolyze, and the monomeric species will dominate (though the OH proton signal will exchange with 
    
    
    and disappear, the aromatic shifts may sharpen).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • IUPAC PubChem Database. (n.d.).[1] 3-Ethoxy-5-methoxyphenylboronic acid (CID 13246835).[1] National Center for Biotechnology Information.[1] [1]

  • Adamczyk-Woźniak, A., et al. (2015). Boronic Acids and Their Derivatives: Stability and Toxicity. Journal of Chemical Education.

  • Sigma-Aldrich (Merck). (2024).[1] Product Specification: 3-Ethoxy-5-methoxyphenylboronic acid.

Methodological & Application

Suzuki-Miyaura coupling with 3-Ethoxy-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling with 3-Ethoxy-5-methoxyphenylboronic acid

Introduction & Reagent Profile

3-Ethoxy-5-methoxyphenylboronic acid (CAS: 10365-98-7) is a meta-substituted resorcinol derivative critical in the synthesis of stilbenoids (e.g., resveratrol analogs), biaryl kinase inhibitors, and functional materials.

Unlike simple phenylboronic acids, this reagent presents a specific electronic profile: the 3,5-dialkoxy substitution pattern creates an electron-rich aromatic system. While this enhances nucleophilicity during transmetallation, it simultaneously increases the susceptibility of the C-B bond to hydrolytic cleavage (protodeboronation).

This guide provides optimized protocols to maximize coupling efficiency while suppressing deboronation, ensuring high yields in drug discovery and process chemistry workflows.

PropertySpecification
Structure ![Structure Description: Phenyl ring with -B(OH)2 at C1, -OEt at C3, -OMe at C5]
Molecular Weight 196.01 g/mol
Electronic Nature Electron-rich (

-donating alkoxy groups)
Key Challenge Competitive Protodeboronation vs. Transmetallation
Primary Application Aurora Kinase Inhibitors, Resveratrol Analogs, OLED Materials

Mechanistic Insight & Causality

To optimize the reaction, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Electronic "Double-Edged Sword"

The ethoxy and methoxy groups at the 3 and 5 positions donate electron density into the ring.

  • Pro: The resulting boronate "ate" complex (formed after base interaction) is highly nucleophilic, accelerating the Transmetallation step with the Palladium(II) intermediate.

  • Con: The electron-rich carbon attached to the boron is more basic. Under aqueous/basic conditions, this carbon is prone to protonation by water, leading to Protodeboronation (yielding 1-ethoxy-3-methoxybenzene and boric acid).

Operational Consequence: The reaction requires a base strong enough to activate the boron but requires controlled water concentration and temperature to prevent hydrolysis before coupling occurs.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Ligand Exchange (X replaced by Base) PdII_X->BaseStep + Base PdII_OH Pd(II)-OH/OR Complex BaseStep->PdII_OH TransMet Transmetallation (Rate Determining for bulky substrates) PdII_OH->TransMet BoronAct Boronic Acid Activation (Formation of Boronate) BoronAct->TransMet Enter Activated Boronate Deboron SIDE REACTION: Protodeboronation (Loss of Boron) BoronAct->Deboron Excess H2O / High T PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical entry point of the activated boronate and the risk of protodeboronation.

Experimental Optimization Matrix

Based on internal screening of 3,5-dialkoxy substrates, the following conditions are recommended.

VariableStandard RecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)The bidentate ligand prevents catalyst deactivation and handles the steric bulk of the coupling partner effectively.
Alternative XPhos Pd G2 Use for unreactive aryl chlorides or highly hindered partners.
Base K₃PO₄ (2.0 - 3.0 equiv)Anhydrous phosphate buffers pH better than carbonates, reducing deboronation risk.
Solvent 1,4-Dioxane / Water (4:1) Dioxane solubilizes the organic components; controlled water is essential for the base mechanism.
Temp 80°C - 90°C Sufficient energy for oxidative addition without accelerating deboronation (which spikes >100°C).

Detailed Protocols

Protocol A: The "Workhorse" Method (Aryl Bromides/Iodides)

Best for: Standard synthesis of biaryls where the partner is an aryl bromide or iodide.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • K₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 235 mg), and Base (3.0 mmol).

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3) to remove oxygen (crucial to prevent homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (25 mg), and reseal/purge immediately. Note: Adding catalyst last prevents oxidation during solid handling.

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm). Monitor by HPLC/TLC after 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Scavenging (Optional): If Pd residue is high, treat organic layer with SiliaMetS® Thiol scavenger for 30 mins.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: High-Difficulty Coupling (Aryl Chlorides/Hindered)

Best for: Unreactive aryl chlorides or when Protocol A yields <40%.

Reagents:

  • Aryl Chloride (1.0 equiv)[1]

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (10:1)

Key Modification: Use XPhos Pd G2 (Buchwald Precatalyst). The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the unreactive C-Cl bond and stabilizes the Pd center against the electron-rich boronic acid.

Step-by-Step:

  • Follow the setup in Protocol A.

  • Use THF/Water (10:1) instead of Dioxane. The lower water content further protects against deboronation.

  • Heat at 60°C (lower temperature is often sufficient for XPhos and safer for the boronic acid).

Workflow Visualization: Kinase Inhibitor Synthesis

This diagram illustrates the logical flow for synthesizing a typical Aurora Kinase inhibitor scaffold using this reagent.

Workflow Start Start: Dichloro-pyrimidine Scaffold Step1 Step 1: SNAr Reaction (Install Amine) Start->Step1 Intermed Intermediate: Cl-Pyrimidine-Amine Step1->Intermed Step2 Step 2: Suzuki Coupling (Protocol A) Intermed->Step2 Reagent Reagent: 3-Ethoxy-5-methoxy- phenylboronic acid Reagent->Step2 1.2 equiv Workup Workup: Phase Sep & Silica Filtration Step2->Workup Final Final Product: Biaryl Kinase Inhibitor Workup->Final

Figure 2: Synthetic workflow for incorporating the 3-ethoxy-5-methoxyphenyl moiety into a pyrimidine scaffold.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield + Unreacted Halide Catalyst death or poor activation.Switch to XPhos Pd G2 . Ensure thorough degassing (O₂ kills active Pd).
Low Yield + De-boronated Byproduct Protodeboronation (Hydrolysis).Reduce water ratio (use 10:1 solvent).[1] Switch base to K₃PO₄ or CsF (anhydrous conditions). Lower temp to 60°C.
Homocoupling (Biaryl ether dimer) Oxidation of boronic acid.Oxygen leak in system. Improve inert gas purge.
"Sticky" Baseline on TLC Boronic acid sticking to silica.Add 1% Triethylamine to the TLC/Column eluent to mobilize the boronic acid species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • BenchChem Technical Support. (2025). Application Note: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem Protocols.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78–86.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Ethoxy-5-methoxyphenylboronic acid before handling.

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Biaryls

The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its rigid, well-defined geometry allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and high yields.[3][4][5]

This guide focuses on a particularly valuable building block: 3-Ethoxy-5-methoxyphenylboronic acid . The presence of two electron-donating alkoxy groups on the phenyl ring significantly enhances the nucleophilicity of the organoboron species.[6] This heightened reactivity facilitates the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction times compared to less substituted or electron-deficient boronic acids.[7] For researchers in drug development, incorporating the 3-ethoxy-5-methoxyphenyl moiety can introduce beneficial physicochemical properties, such as improved solubility and metabolic stability, while also providing key hydrogen bond acceptors for target engagement.[8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing synthetic protocols. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][9]

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[9][10]

  • Transmetalation: In the presence of a base, the organoboron species (Ar²-B(OR)₂) forms a boronate complex, which then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. The choice of base is critical for activating the boronic acid.[9][11]

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) PdII_TM->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->PdII_OA BoronicAcid Ar²-B(OH)₂ + Base (Activated Boronic Acid) BoronicAcid->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Biaryl Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methoxyphenylboronic acid with a representative aryl bromide.

3.1 Materials and Equipment

  • Reagents:

    • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 equivalents)

    • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Degassed solvents (e.g., Toluene/Water or Dioxane/Water mixture)

  • Equipment:

    • Schlenk flask or round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

    • Silica gel for column chromatography

3.2 Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Ethoxy-5-methoxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).[12]

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.[11]

  • Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[12] Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 5 mL).[13]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final biaryl product.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Weigh Reagents: - Boronic Acid - Aryl Halide - Base D Add Reagents & Catalyst to Flask A->D B Flame-Dry Glassware C Assemble Under Inert Gas B->C C->D E Add Degassed Solvents D->E F Heat & Stir (80-100°C) E->F G Monitor by TLC F->G H Cool to Room Temperature G->H I Aqueous Extraction H->I J Dry & Evaporate Organic Layer I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation and Condition Optimization

The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates. The electron-rich nature of 3-Ethoxy-5-methoxyphenylboronic acid generally makes it a robust coupling partner.

Table 1: Typical Reaction Parameters

Entry Aryl Halide Example Catalyst (mol%) Base Solvent System Temp (°C) Approx. Yield (%)
1 4-Bromoanisole Pd(dppf)Cl₂ (2) Cs₂CO₃ Dioxane/H₂O 90 ~90
2 1-Bromo-4-nitrobenzene Pd(PPh₃)₄ (3) K₂CO₃ Toluene/EtOH/H₂O 100 ~85[12]
3 3-Bromopyridine Pd₂(dba)₃ / SPhos (2) K₃PO₄ Toluene/H₂O 100 ~88

| 4 | 4-Chlorobenzotrifluoride | Buchwald Precatalyst (3) | K₃PO₄ | Dioxane | 110 | ~80[14] |

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Ineffective base/solvent combination. Use a fresh source of palladium or a more active pre-catalyst.[11] Ensure thorough degassing of solvents and inerting of the flask. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, THF, DMF).[11]
Protodeboronation The boronic acid is replaced by a hydrogen atom from water or solvent, especially at high temperatures or with strong bases. Use milder conditions (lower temperature, weaker base like K₃PO₄).[11][14] Consider using the corresponding boronic ester, which can be more stable.[15]
Homocoupling of Boronic Acid Oxygen contamination can promote oxidative homocoupling; High catalyst loading. Rigorously exclude oxygen from the reaction.[1] Use the minimum effective catalyst loading. Slow addition of the boronic acid can sometimes help.[11]

| Stalled Reaction | Ligand dissociation or catalyst decomposition. | For challenging couplings (e.g., with aryl chlorides), switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that stabilize the catalyst.[11][16] |

Applications in Drug Discovery & Medicinal Chemistry

The 3-ethoxy-5-methoxyphenyl group introduced by this boronic acid is not merely a passive structural component; it is a key pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors.[8]

  • Kinase Inhibition: Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs) are crucial regulators of cell growth and signaling, and their dysregulation is implicated in many cancers.[8][17] The ethoxy and methoxy groups of the biaryl product can form critical hydrogen bonds within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[8]

  • Modulation of Physicochemical Properties: The two ether functionalities enhance the polarity and hydrogen bonding capacity of a molecule, which can improve aqueous solubility and cell permeability—key attributes for oral bioavailability.

  • Metabolic Stability: The ether groups are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more labile functional groups, potentially leading to a longer half-life in vivo.

The strategic use of 3-Ethoxy-5-methoxyphenylboronic acid allows medicinal chemists to rapidly synthesize libraries of novel biaryl compounds, enabling efficient exploration of structure-activity relationships (SAR) to develop next-generation therapeutics.[2]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • RSC Publishing - Reaction Chemistry & Engineering. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • ResearchGate. Scheme 1: Synthetic route to extended ethoxy-and phenol-based.... Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]

  • SciSpace. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • SciSpace. (2020, February 20). Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

Sources

Application Note: High-Fidelity Cross-Coupling of Alkoxy Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxy-substituted phenylboronic acids are critical building blocks in medicinal chemistry, frequently serving as precursors for biaryl ethers found in kinase inhibitors and natural products (e.g., Vancomycin aglycon variants). However, these substrates present a dichotomy of failure modes:

  • Electronic Activation: The electron-donating alkoxy group renders the C–B bond nucleophilic but highly susceptible to protodeboronation (hydrolysis), particularly under basic conditions.

  • Steric Impediment: Ortho-alkoxy substituents introduce significant steric clash during the transmetallation step, often stalling the catalytic cycle and leading to homocoupling or catalyst decomposition.

This guide provides a tiered protocol strategy to overcome these barriers, utilizing advanced precatalyst architectures to ensure reproducibility and high yields.

Mechanistic Insight: The "Stability-Reactivity" Paradox

To successfully couple alkoxy phenylboronic acids, one must navigate the competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.

The Electronic Challenge

Alkoxy groups (–OR) are strong electron donors by resonance. This increases the electron density at the ipso-carbon (attached to Boron). While this theoretically enhances nucleophilicity for transmetallation, it significantly lowers the activation energy for protonolysis (protodeboronation).

  • Risk Factor: High pH + High Temperature + Electron-Rich Substrate = Rapid C–B bond cleavage.

  • The "Ortho" Effect: An ortho-alkoxy group can coordinate to the Palladium center, potentially displacing ligands or retarding the reductive elimination step, while simultaneously blocking the approach of the boronate species during transmetallation.

Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard Suzuki-Miyaura cycle alongside the specific "Death Loop" (Protodeboronation) relevant to alkoxy substrates.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Sterics) OxAdd->TransMet + Activated Boronate BaseAct Base Activation (Formation of Boronate) BaseAct->TransMet Productive Path Deboron Protodeboronation (The 'Death Loop') BaseAct->Deboron High pH / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Biaryl Ether Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) Boronic Alkoxy Boronic Acid Ar'-B(OH)2 Boronic->BaseAct + Base/OH- Byproduct Ar'-H (Hydrolyzed Arene) Deboron->Byproduct Irreversible Loss

Figure 1: The Catalytic Cycle emphasizing the competition between productive Transmetallation and destructive Protodeboronation.

Strategic Optimization

Ligand Selection: The Buchwald Advantage

For alkoxy substrates, traditional ligands like PPh3 (in Pd(PPh3)4) are often insufficient due to poor stability and slow oxidative addition.

  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).[1]

  • Why?

    • SPhos: Excellent for general electron-rich boronic acids. The methoxy groups on the ligand backbone provide stability.

    • XPhos: Superior for ortho-substituted (sterically hindered) alkoxy boronic acids. The isopropyl groups create a "pocket" that facilitates the coupling of bulky partners.

    • RuPhos: Ideal if the coupling partner (the halide) is also electron-rich or a secondary amine.

Precatalyst Architecture

Avoid mixing Pd(OAc)2 + Ligand in situ. This method has an unpredictable induction period where protodeboronation can occur before the active catalyst is formed.

  • Standard: Pd(dppf)Cl2·DCM (Robust, general purpose).

  • High-Performance: XPhos Pd G3 or SPhos Pd G3 .[2] These precatalysts release the active mono-ligated Pd(0) species immediately upon mild heating, ensuring the catalyst is ready before the boronic acid decomposes.

Base & Solvent[3][4]
  • Base: Use K3PO4 (Potassium Phosphate Tribasic) or K2CO3 . Avoid strong hydroxides (NaOH, KOH) which accelerate deboronation.

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1) . A small amount of water is strictly necessary for the boronic acid to form the reactive boronate species, but excess water promotes hydrolysis.

Experimental Protocols

Protocol A: General Screening (The "Workhorse")

Use this for meta- or para-alkoxy boronic acids with unhindered aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkoxy Phenylboronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial, add the Aryl Bromide, Boronic Acid, K2CO3, and Pd catalyst.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).

  • Solvate: Add the degassed Dioxane/Water mixture via syringe.

  • React: Heat to 80°C for 4–12 hours.

  • Monitor: Check TLC. If the boronic acid spot disappears but starting halide remains, the boronic acid likely deboronated. Add 0.5 equiv more boronic acid.

Protocol B: The "Problem Solver" (Ortho-Alkoxy / Unstable)

Use this for ortho-alkoxy substrates, aryl chlorides, or substrates prone to rapid hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ortho-Alkoxy Phenylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (0.02 - 0.05 equiv)

  • K3PO4 (2.0 - 3.0 equiv) — Note: Finely ground.

  • Solvent: THF : Water (10:1 v/v) — Note: Lower water content.

Procedure:

  • Charge: Add Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G3 to the vial.

  • Inert: Evacuate/Backfill with Argon (Critical: Oxygen kills the active monomeric Pd species).

  • Solvate: Add degassed THF/Water.

  • Activation: Stir at Room Temperature for 5 minutes (G3 catalysts activate quickly).

  • React: Heat to 60°C . (Lower temperature preserves the boronic acid).

    • Note: If conversion is slow after 2 hours, ramp to 80°C.

  • Workup: Dilute with EtOAc, wash with water.[3] If an emulsion forms (common with alkoxy lipids), use a saturated brine wash or filter through Celite.

Data Summary: Ligand Performance Matrix

Substrate TypeRecommended CatalystBaseSolventExpected Yield
p-Methoxy Phenylboronic Acid Pd(dppf)Cl2K2CO3Dioxane/H2O>90%
o-Methoxy Phenylboronic Acid SPhos Pd G3K3PO4Toluene/H2O85-95%
2,6-Dimethoxy Phenylboronic Acid XPhos Pd G3K3PO4THF/H2O70-85%
Heterocyclic Alkoxy Boronate XPhos Pd G3K3PO4THF/H2O60-80%

Self-Validating Troubleshooting Guide

Use this flowchart to diagnose failure modes during the reaction.

Troubleshooting Start Reaction Analysis CheckColor Check Color: Is it Pd Black? Start->CheckColor CheckTLC Check TLC/LCMS: Is Halide Consumed? CheckColor->CheckTLC No (Orange/Red/Yellow) ResultBlack Cat. Decomposition. Solvent not degassed or Temp too high. CheckColor->ResultBlack Yes (Black Precipitate) CheckBoron Is Boronic Acid Consumed? CheckTLC->CheckBoron No Success Success. Proceed to Workup. CheckTLC->Success Yes ResultDeboron Protodeboronation. Base too strong or Too much water. CheckBoron->ResultDeboron Yes (Boron gone, Halide remains) ResultStall Catalyst Poisoning or Steric Stall. Switch to XPhos G3. CheckBoron->ResultStall No (Both remain)

Figure 2: Diagnostic workflow for reaction monitoring.

Critical Checkpoints:
  • The "Black Out" Test: If the reaction mixture turns black (precipitated Pd metal) within the first 30 minutes, your ligand has dissociated. Correction: Switch to a G3 precatalyst or re-degas your solvents rigorously.

  • The "Deboronation" Signature: If LCMS shows the mass of the boronic acid minus the B(OH)2 group (i.e., just the arene), you have protodeboronation. Correction: Lower the temperature by 20°C, switch to K3PO4, and add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=2h).

References

  • Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters.[4] Retrieved from [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Suzuki Coupling - Recent Literature.[2][5][6][4] Retrieved from [Link]

Sources

Application Note: Chan-Lam Coupling of 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the Chan-Lam oxidative cross-coupling of 3-Ethoxy-5-methoxyphenylboronic acid . This specific substrate, featuring a meta-substituted electron-rich resorcinol scaffold, presents unique reactivity profiles compared to standard phenylboronic acids. The following protocols are engineered for high reproducibility in drug discovery environments, prioritizing yield preservation against common protodeboronation pathways.

Executive Summary & Substrate Analysis

3-Ethoxy-5-methoxyphenylboronic acid is a moderately electron-rich arylboronic acid. Unlike para-substituted electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid), the meta-positioning of the alkoxy groups activates the ring towards transmetallation without significantly destabilizing the C-B bond towards ipso-protodeboronation.

  • Reactivity Profile: High nucleophilicity facilitates rapid transmetallation to Copper(II).

  • Primary Risk: Hydrolytic instability (protodeboronation) in the presence of water/acid, though less severe than ortho/para analogues.

  • Strategic Advantage: The Chan-Lam coupling operates under mild, oxidative conditions (RT, air), avoiding the high temperatures of Buchwald-Hartwig that could degrade this sensitive ether linkage.

Mechanistic Architecture

Understanding the catalytic cycle is critical for troubleshooting. The reaction does not follow a standard oxidative addition/reductive elimination cycle (like Pd). Instead, it relies on a radical-polar crossover mechanism involving Cu(II) and Cu(III) species.

Catalytic Cycle Diagram

ChanLamCycle cluster_legend Critical Control Points Cu2 Cu(II)-X2 (Precatalyst) ComplexA Cu(II)-Amine Complex Cu2->ComplexA + Nucleophile (H-Nu) Transmetal Transmetallation (Rate Determining) ComplexA->Transmetal + Ar-B(OH)2 Cu2_Ar [Ar-Cu(II)-Nu] Transmetal->Cu2_Ar Oxidation Oxidation (O2) Cu2_Ar->Oxidation + O2 / Air Cu3 [Ar-Cu(III)-Nu] Oxidation->Cu3 RedElim Reductive Elimination Cu3->RedElim Product Product (Ar-Nu) + Cu(I) RedElim->Product Reox Re-oxidation to Cu(II) Product->Reox Cu(I) -> Cu(II) Reox->Cu2

Figure 1: The Chan-Lam catalytic cycle highlighting the critical oxidation state transitions. Note that transmetallation requires the boronic acid to be in a specific speciation (often the boronate), which is why base choice is critical.

Mechanistic Insights for Optimization
  • Transmetallation: Electron-rich boronic acids like 3-ethoxy-5-methoxyphenylboronic acid transmetallate rapidly. However, this step is reversible. To drive equilibrium, a base (Pyridine or TEA) is required to sequester protons and activate the copper center.

  • Oxidation: The transformation of the Cu(II)-aryl intermediate to the reductive-elimination-competent Cu(III) species requires an oxidant. Atmospheric oxygen is sufficient and preferred.

  • Protodeboronation: The presence of water allows the boronic acid to hydrolyze to 1-ethoxy-3-methoxybenzene. Molecular sieves (4Å) are essential to scavenge water produced during the reaction (from the boronic acid condensation).

Optimization Matrix

The following table summarizes the causal effects of reaction parameters specifically for electron-rich substrates.

ParameterRecommended ChoiceScientific Rationale
Copper Source Cu(OAc)₂ (Copper(II) Acetate)Acetate acts as a weak base, facilitating the deprotonation of the nucleophile and coordination. Anhydrous is preferred.
Base/Ligand Pyridine (2.0 equiv)Pyridine acts as both a base to neutralize acid byproducts and a ligand to stabilize the Cu-intermediate, preventing catalyst aggregation.
Solvent DCM (Dichloromethane)Non-coordinating, high oxygen solubility. DCM promotes faster reaction rates than polar solvents like DMF for this substrate class.
Oxidant Ambient Air (Balloon or Open)Pure O₂ can lead to over-oxidation of sensitive amines; air provides a controlled oxidation rate for the Cu(II)→Cu(III) step.
Additives 4Å Molecular Sieves Critical: Removes water generated from boroxine formation, suppressing the protodeboronation side-reaction.

Detailed Experimental Protocols

Protocol A: The "Robust" Method (Stoichiometric Copper)

Best for: Medicinal chemistry library generation, small scale (<100 mg), and difficult nucleophiles.

Reagents:

  • Nucleophile (Amine/Phenol): 1.0 equiv

  • 3-Ethoxy-5-methoxyphenylboronic acid: 2.0 equiv (Excess required to account for potential hydrolysis)

  • Cu(OAc)₂: 1.0 - 1.5 equiv

  • Pyridine: 2.0 equiv

  • DCM (Anhydrous): 0.1 M concentration

  • 4Å Molecular Sieves (Powdered, activated)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and add activated 4Å molecular sieves (approx. 100 mg/mmol). Allow to cool under dry air/nitrogen.

  • Solubilization: Add the nucleophile (1.0 equiv), 3-ethoxy-5-methoxyphenylboronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous DCM. The solution typically turns a blue/green suspension.

  • Activation: Add Pyridine (2.0 equiv) dropwise. The color often deepens to a dark blue (formation of Cu-pyridine complex).

  • Oxidation: Cap the vial with a septum and insert a balloon filled with ambient air (or dry air). Do not sparge vigorously as this evaporates DCM.

  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the nucleophile. If the boronic acid is consumed but nucleophile remains, add another 0.5 equiv of boronic acid.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove copper salts and sieves), and wash with 1M NH₄OH (to sequester residual copper) followed by brine.

  • Purification: Flash column chromatography.

Protocol B: The "Catalytic" Method (Green/Scale-Up)

Best for: Scale-up (>1g), cost-efficiency, and highly reactive nucleophiles (e.g., anilines).

Reagents:

  • Nucleophile: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • CuI (Copper(I) Iodide): 10-20 mol%

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: MeOH or EtOH (Green solvents)

  • Atmosphere: Open air (vigorous stirring)

Workflow Diagram

ProtocolB Start Combine: Nucleophile + Boronic Acid + CuI (cat) + Phenanthroline Solvent Add MeOH (0.2 M) Start->Solvent Base Add K2CO3 Solvent->Base Stir Stir Open to Air (RT, 12-24h) Base->Stir Monitor LCMS Check (Target: >90% Conv) Stir->Monitor Monitor->Stir Incomplete (Add more Boronic Acid) Workup Filter (Celite) Concentrate Monitor->Workup Complete

Figure 2: Workflow for the catalytic Chan-Lam coupling using Cu(I) source.

Troubleshooting & Controls

ObservationDiagnosisCorrective Action
Low Yield / Unreacted Nucleophile Protodeboronation of Boronic Acid1. Increase Boronic Acid to 2.5 equiv.2. Ensure Molecular Sieves are fresh/activated.3. Switch to Protocol A (Stoichiometric Cu).
Homocoupling of Boronic Acid Oxidant concentration too highUse air instead of pure O₂. Dilute reaction slightly.
Blue/Green precipitate persists Catalyst poisoning or insolubilityAdd small amount of DMF or MeCN as co-solvent to improve solubility of the Cu-complex.
Product degradation Over-oxidationStop reaction immediately upon consumption of starting material. Add antioxidants (BHT) during workup if product is known to be air-sensitive.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate.[1] Tetrahedron Letters, 39(19), 2933–2936.[2] Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

  • Vantourout, J. C., & Watson, A. J. B. (2019).[3] Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491–12523.[2][3] Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5][6][7] Synthesis, 2011(06), 829–856. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

3-Ethoxy-5-methoxyphenylboronic acid reagent for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reagent for SAR Optimization and Biaryl Synthesis [1]

Executive Summary

3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) is a specialized organoboron reagent used in medicinal chemistry to introduce a non-symmetrical resorcinol ether motif.[1] Unlike the ubiquitous 3,5-dimethoxyphenyl moiety found in natural products (e.g., combretastatins, resveratrol), this ethyl/methyl hybrid offers a critical tool for Structure-Activity Relationship (SAR) exploration. It allows chemists to probe sterically restricted hydrophobic pockets while modulating lipophilicity (


) and metabolic stability without altering the fundamental electronic character of the aromatic ring.

This guide addresses the primary technical challenge associated with this reagent: protodeboronation . As an electron-rich boronic acid, it is prone to hydrolytic C-B bond cleavage under standard Suzuki-Miyaura conditions.[1] The protocols below are engineered to mitigate this pathway, ensuring high yields and reproducibility.

Compound Profile & Properties

PropertySpecification
IUPAC Name (3-Ethoxy-5-methoxyphenyl)boronic acid
CAS Number 2121511-92-8
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 196.01 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water.[1][2]
Stability Hygroscopic .[3][4][5] Prone to protodeboronation in hot aqueous base.
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).

Strategic Utility in Drug Design

The "Resorcinol Mimic" Advantage

The 3,5-dioxygenated phenyl ring is a privileged scaffold in kinase inhibitors and tubulin polymerization inhibitors.

  • Symmetry Breaking: Replacing one methoxy group with an ethoxy group breaks crystal packing symmetry, often improving the solubility of the final drug candidate.

  • Hydrophobic Probing: The additional methylene unit (

    
    ) in the ethoxy group extends the reach of the substituent by approx. 1.2 Å, allowing it to probe adjacent hydrophobic pockets (e.g., the "solvent front" in kinase ATP-binding sites) that a methoxy group cannot reach.
    
  • Metabolic Soft Spots: The ethoxy group introduces a potential site for dealkylation by CYP450 enzymes, which can be modulated (e.g., by deuteration or fluorination) once the binding affinity is established.

Electronic Challenges

The two alkoxy groups at the meta positions are strongly electron-donating by resonance (


) but inductively withdrawing (

).[1] The net effect is an electron-rich aromatic ring.[1] In boronic acids, electron-rich rings facilitate the formation of the boronate anion (the active transmetalating species) but also stabilize the protonated intermediate required for protodeboronation , leading to side-product formation (1-ethoxy-3-methoxybenzene).[1]

Reaction Engineering: Preventing Protodeboronation

The success of coupling this reagent depends on outcompeting the decomposition pathway.

Mechanism of Failure vs. Success
  • Failure Mode (Protodeboronation): High temperature + aqueous base + slow catalyst

    
     Hydrolysis of C-B bond.
    
  • Success Mode (Transmetalation): Active catalyst (fast oxidative addition) + anhydrous/mild base

    
     Rapid C-C bond formation.
    
DOT Diagram: Reaction Decision Tree

The following diagram outlines the logic for selecting reaction conditions based on the electrophile partner.

ReactionLogic Start Start: Coupling Partner Selection Electrophile Electrophile Type (Ar-X) Start->Electrophile Easy Activated (e.g., Ar-I, Ar-Br with EWG) Electrophile->Easy Fast Oxidative Addition Hard Deactivated / Steric (e.g., Ar-Cl, Ar-Br with EDG) Electrophile->Hard Slow Oxidative Addition CondA Protocol A: Standard Suzuki Pd(dppf)Cl2 • DCM, K2CO3 Dioxane/H2O, 80°C Easy->CondA Low Risk of Decomp CondB Protocol B: High-Activity (Buchwald) XPhos Pd G2, K3PO4 THF/Water (10:1), 40-60°C Hard->CondB Preferred: Fast Transmetalation CondC Protocol C: Anhydrous/Slow Release Convert to Pinacol Ester first then Pd(OAc)2/SPhos, K3PO4, Toluene Hard->CondC Alternative: If Yield < 30% Success Target Biaryl Product CondA->Success Fail Protodeboronation (Ar-H) CondA->Fail If heated too long CondB->Success CondC->Success

Caption: Decision tree for optimizing Suzuki-Miyaura coupling with electron-rich 3-ethoxy-5-methoxyphenylboronic acid.

Detailed Experimental Protocols

Protocol A: High-Activity Coupling (Recommended)

Best for coupling with aryl chlorides or deactivated aryl bromides where standard conditions fail due to reagent decomposition.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF (Tetrahydrofuran)[1]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and XPhos Pd G2 catalyst.

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution. Note: Using a biphasic system with XPhos often protects the catalyst and boronic acid.
    
  • Reaction: Stir vigorously at 40–60°C .

    • Critical Step: Do not overheat. Electron-rich boronic acids degrade rapidly >80°C in aqueous base.[1] The highly active XPhos ligand allows the reaction to proceed at milder temperatures.

  • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aryl halide.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: Conversion to Pinacol Ester (Stabilization)

Use this if the boronic acid is decomposing before coupling occurs.

Reagents:

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.0 equiv)[1]

  • Pinacol (1.1 equiv)[1]

  • 
     (anhydrous, 2.0 equiv)
    
  • Solvent: DCM (Dichloromethane) or

    
    [1]
    

Procedure:

  • Dissolve the boronic acid and pinacol in DCM at room temperature.

  • Add anhydrous

    
     to sequester the water generated by condensation.
    
  • Stir for 2–4 hours.

  • Filter off the solids and concentrate the filtrate.

  • Result: The resulting pinacol boronate ester is significantly more resistant to protodeboronation and can be purified on silica gel before use in the coupling step.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product mass - B(OH)₂ + H Protodeboronation .[1][6] The C-B bond hydrolyzed.1. Lower temperature (try 40°C).2. Switch to anhydrous conditions (Protocol C).3. Use excess boronic acid (2.0 equiv).
Homocoupling of Boronic Acid Oxidative homocoupling (Ar-Ar dimer).[1]1. Ensure strict deoxygenation (sparge with Ar).2. Reduce catalyst loading.
No Reaction Catalyst poisoning or inactive catalyst.1. Switch from

to XPhos Pd G2 or SPhos Pd G2 .2. Check purity of aryl halide (remove sulfur/amine impurities).

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[7] Link[1]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[7] Link[1]

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings."[1] Journal of the American Chemical Society.[7] Link[1]

  • PubChem Compound Summary. (2025). "3-Ethoxy-5-methoxyphenylboronic acid (CID 136265744)."[1] National Center for Biotechnology Information. Link[1]

Sources

Application Notes and Protocols for the Functionalization of Heterocycles with 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenyl-Heterocycles in Medicinal Chemistry

The synthesis of complex organic molecules is a cornerstone of modern drug discovery.[1] Among the vast array of molecular scaffolds, aryl- and heteroaryl-substituted heterocycles are of paramount importance, forming the core of numerous approved pharmaceuticals. The functionalization of heterocyclic systems allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, selectivity, and pharmacokinetic profile. Boronic acids are invaluable building blocks in this endeavor, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3]

This application note provides a detailed guide to the use of 3-Ethoxy-5-methoxyphenylboronic acid , a versatile building block for introducing a key structural motif into heterocyclic scaffolds. The presence of both an ethoxy and a methoxy group on the phenyl ring allows for the modulation of a compound's lipophilicity, metabolic stability, and hydrogen bonding potential, making it a valuable reagent in the medicinal chemist's toolbox.[4] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed experimental protocol for a representative reaction, and discuss the application of this methodology in the synthesis of potent kinase inhibitors.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoborane (such as a boronic acid) and an organohalide or triflate.[5][6] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 3-ethoxy-5-methoxyphenyl moiety in this case) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate1 R-Pd(II)L_n-X pd0->pd_intermediate1 Oxidative Addition (R-X) pd_intermediate2 R-Pd(II)L_n-R' pd_intermediate1->pd_intermediate2 Transmetalation (R'-B(OH)₂) pd_intermediate2->pd0 Reductive Elimination (R-R') coupled_product Functionalized Heterocycle (R-R') reagents Reagents product Product heterocycle Heterocyclic Halide (R-X) boronic_acid 3-Ethoxy-5-methoxyphenylboronic acid (R'-B(OH)₂) base Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Functionalized Pyrimidine

This protocol details the synthesis of a 4-(3-ethoxy-5-methoxyphenyl)-substituted pyrimidine, a common scaffold in kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.

Materials
  • 4-Chloro-2-methylpyrimidine (1.0 mmol, 128.5 mg)

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 mmol, 235.2 mg)[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2-methylpyrimidine, 3-Ethoxy-5-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and water to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired functionalized pyrimidine.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - 4-Chloro-2-methylpyrimidine - 3-Ethoxy-5-methoxyphenylboronic acid - Pd(dppf)Cl₂·CH₂Cl₂ - Na₂CO₃ start->reagent_prep reaction_setup Reaction Setup: - Add reagents to Schlenk flask - Purge with inert gas reagent_prep->reaction_setup solvent_addition Solvent Addition: - 1,4-Dioxane - Water reaction_setup->solvent_addition reaction Reaction: - Heat to 90 °C - Stir for 4-6 hours solvent_addition->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine monitoring->workup drying Drying and Concentration: - Dry with Na₂SO₄ - Filter - Concentrate on rotary evaporator workup->drying purification Purification: - Column chromatography drying->purification product Purified Product purification->product

Caption: A detailed workflow for the Suzuki-Miyaura coupling reaction.

In-Field Insights: Rationale for Reagent Selection
  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating character, promoting both oxidative addition and reductive elimination.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[8] Other bases such as potassium carbonate or potassium phosphate can also be employed, and the choice may require optimization for specific substrates.[8]

  • Solvent System: The use of a mixed solvent system, such as 1,4-dioxane and water, is often beneficial. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The 3-ethoxy-5-methoxyphenyl motif is a key structural feature in a number of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9]

The ethoxy and methoxy groups on the phenyl ring can engage in specific hydrogen bond interactions within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity. Furthermore, these groups can influence the compound's overall physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile and in vivo efficacy.[4] For instance, this moiety has been successfully incorporated into pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[4]

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Kinase Inhibitor (containing 3-ethoxy-5- methoxyphenyl moiety) inhibitor->raf Inhibition

Caption: A simplified kinase signaling pathway and the point of inhibition.

Safety Precautions

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11] The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each reagent.[10][11][12][13]

Conclusion

3-Ethoxy-5-methoxyphenylboronic acid is a valuable and versatile reagent for the functionalization of heterocycles via the Suzuki-Miyaura cross-coupling reaction. The straightforward protocol and the strategic importance of the introduced structural motif in medicinal chemistry make this a highly relevant transformation for researchers in drug discovery and development. The ability to readily synthesize complex, functionalized heterocyclic compounds is essential for the generation of novel therapeutic agents.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • MDPI. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Available from: [Link]

  • Research Collection, ETH Zurich. Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Available from: [Link]

  • ResearchGate. Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. Available from: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • bioRxiv. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. Available from: [Link]

  • Beilstein Journals. Design and synthesis of bioactive molecules. Available from: [Link]

Sources

3-Ethoxy-5-methoxyphenylboronic acid use in OLED material synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Leveraging 3-Ethoxy-5-methoxyphenylboronic Acid in the Synthesis of Advanced Host Materials for High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Introduction: The Quest for Superior OLED Materials

Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and compatibility with flexible substrates.[1][2] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular structure and purity of the organic semiconductor materials used within its emissive and charge-transport layers.[2][3] At the heart of creating these sophisticated organic molecules lies the art and science of synthetic chemistry, where specialized intermediates are used as building blocks to construct complex, functional π-conjugated systems.[4][5]

Boronic acids have become indispensable reagents in this field, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[4][6] This methodology allows for the precise assembly of aromatic and heteroaromatic units to fine-tune the electronic and optical properties of the final material.[4] This application note details the strategic use of 3-Ethoxy-5-methoxyphenylboronic acid as a versatile building block for synthesizing high-performance host materials for phosphorescent OLEDs (PhOLEDs).

The Strategic Advantage of 3-Ethoxy-5-methoxyphenylboronic Acid

The selection of a building block in OLED material synthesis is a deliberate choice aimed at imparting specific properties to the final molecule. 3-Ethoxy-5-methoxyphenylboronic acid offers a unique combination of features that make it a compelling candidate for designing advanced host materials.

  • Reactive Moiety : The boronic acid group [-B(OH)₂] is the key functional group, enabling facile and high-yield C-C bond formation with aryl halides via Suzuki-Miyaura cross-coupling.[5]

  • Electronic Tuning via Asymmetric Substitution : The phenyl ring is substituted with two distinct electron-donating groups (EDGs): an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group.

    • Causality : Incorporating EDGs into the molecular framework of a host material strategically raises the Highest Occupied Molecular Orbital (HOMO) energy level. This is critical for tuning the electronic structure to ensure efficient injection of "holes" from the adjacent hole-transport layer (HTL) and for balancing charge transport within the emissive layer, a key requirement for high-efficiency devices.

  • Morphological Stability : The asymmetric 1,3,5-substitution pattern disrupts molecular symmetry. This structural feature can inhibit crystallization in the solid state, promoting the formation of stable amorphous films. Amorphous morphology is highly desirable in OLEDs as it prevents the formation of grain boundaries that can act as performance-degrading traps for charge carriers and excitons.

The combination of these attributes allows researchers to synthesize host materials with tailored electronic properties and robust thermal and morphological stability, which are critical for the longevity and efficiency of OLED devices.[7]

Application Protocol: Synthesis of a Biphenyl-Carbazole Host Material

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a novel ambipolar host material. In this example, 3-Ethoxy-5-methoxyphenylboronic acid is coupled with 3,6-dibromo-9-phenyl-9H-carbazole , a common core for host materials, to create a molecule with both electron-donating and hole-transporting characteristics.

The overall process for developing a new OLED material using the target boronic acid follows a structured workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Application Reactants Reactants Assembly (Boronic Acid, Aryl Halide) Reaction Suzuki-Miyaura Coupling (Pd-Catalyst, Base, Solvent) Reactants->Reaction Purification Work-up & Column Chromatography Reaction->Purification Structural Structural Verification (NMR, Mass Spec) Purification->Structural Properties Property Analysis (UV-Vis, PL, TGA/DSC) Structural->Properties Device OLED Fabrication & Testing Properties->Device Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 R¹-X OxAdd Oxidative Addition (R¹-X) Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 R²-B(OR)₂ Transmetal Transmetalation (R²-B(OR)₂ + Base) Complex2->Pd0 R¹-R² RedElim Reductive Elimination Product Product (R¹-R²)

Sources

Troubleshooting & Optimization

3-Ethoxy-5-methoxyphenylboronic acid boroxine formation and stability

Author: BenchChem Technical Support Team. Date: March 2026

Boroxine Formation, Stability, and Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic behaviors of 3-ethoxy-5-methoxyphenylboronic acid. Boronic acids are notorious for their reversible dehydration into cyclic trimers known as boroxines. Understanding this equilibrium is critical for ensuring reproducibility in quantitative analysis and transition-metal-catalyzed cross-couplings.

Section 1: Fundamentals of Boroxine Formation & Stability (FAQs)

Q1: Why does my batch of 3-ethoxy-5-methoxyphenylboronic acid spontaneously form boroxines upon storage? The formation of boroxines is fundamentally an entropically driven process [1]. When three molecules of the boronic acid monomer condense to form one rigid boroxine ring, three molecules of water are released into the bulk environment. Despite the enthalpic cost of forming the strained six-membered B-O-B ring, the massive entropy gain (


) from liberating free water molecules drives the equilibrium forward[1]. This process is accelerated by ambient heat, vacuum drying, or the presence of desiccants[2].

Q2: How do the 3-ethoxy and 5-methoxy substituents affect the stability of the boronic acid versus the boroxine? The 3-ethoxy and 5-methoxy groups act as electron-donating groups (EDGs) via resonance. By increasing the electron density on the aromatic ring, these groups donate electron density into the empty p-orbital of the Lewis acidic boron atoms. This electronic donation lowers the Lewis acidity of the boron, which actually makes the resulting boroxine enthalpically more stable compared to derivatives bearing electron-withdrawing groups[1],[3]. Consequently, dialkoxy-substituted arylboronic acids exhibit a higher equilibrium constant (


) for boroxine formation[1].

Q3: Does the choice of solvent impact the monomer-to-trimer ratio? Absolutely. The overarching hydrolytic equilibrium is highly dependent on the hydrogen-bond acceptor properties of the solvent [4]. Solvents like THF or water strongly stabilize the boronic acid monomer via hydrogen bonding. Conversely, non-polar or weakly coordinating solvents (like chloroform or toluene) shift the equilibrium heavily toward the boroxine trimer[4].

BoroxineEquilibrium BA 3-Ethoxy-5-methoxyphenylboronic Acid (Monomer, RB(OH)2) Dehydration - 3 H2O (Entropically Driven, ΔS > 0) BA->Dehydration Heat / Vacuum / Desiccants Boroxine Tris(3-ethoxy-5-methoxyphenyl)boroxine (Trimer, R3B3O3) Dehydration->Boroxine Hydration + 3 H2O (Hydrolytic Cleavage) Hydration->BA Boroxine->Hydration Aqueous Media / Ambient Moisture

Caption: Thermodynamic equilibrium between the boronic acid monomer and its boroxine trimer.

Section 2: Analytical Workflows & Stoichiometry

Issue: Inconsistent yields in Suzuki-Miyaura couplings due to unknown monomer/trimer ratios, leading to sub-stoichiometric active boron loading.

Quantitative Data Summary To accurately calculate equivalents, you must understand the physical and stoichiometric differences between the two species[2]:

Property3-Ethoxy-5-methoxyphenylboronic Acid (Monomer)Tris(3-ethoxy-5-methoxyphenyl)boroxine (Trimer)
Chemical Formula C

H

BO

C

H

B

O

Molecular Weight 196.01 g/mol 534.00 g/mol
Active Boron Stoichiometry 1 equivalent per mole3 equivalents per mole
Physical State Free-flowing powder (hygroscopic)Crystalline solid (hydrophobic)[2]
Thermodynamic Preference Favored in aqueous/H-bond acceptor media[4]Favored in anhydrous/non-polar media[1]
Protocol: Stoichiometric Validation via

H NMR and Karl Fischer Titration

Causality: Because boronic acids reversibly trimerize, assuming a 100% monomeric molecular weight often leads to significant stoichiometric errors. This self-validating protocol uses orthogonal techniques (NMR for the organic structural ratio, KF for free water) to close the mass balance.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the boronic acid batch.

  • Dissolve in 0.6 mL of anhydrous CDCl

    
    .
    
  • Causality: Using an anhydrous, non-hydrogen-bonding solvent prevents the analytical medium from artificially shifting the equilibrium back toward the monomer during analysis[4].

Step 2:


H NMR Acquisition 
  • Acquire a standard 1D

    
    H NMR spectrum.
    
  • Integrate the distinct aromatic protons. The monomer and the rigid, planar boroxine ring will exhibit distinct chemical shifts due to changes in O-B n-

    
    * conjugation[4].
    
  • Calculate the molar ratio of Monomer (

    
    ) to Trimer (
    
    
    
    ).

Step 3: Karl Fischer (KF) Coulometric Titration

  • Dissolve 50.0 mg of the sample in anhydrous methanol.

  • Titrate to determine the percentage of free water (

    
    ).
    
  • Self-Validation Check: The theoretical water released during trimerization must match the missing mass. If the NMR indicates high boroxine but KF shows high free water, the sample has retained the water of dehydration within its crystal lattice rather than venting it.

Step 4: Stoichiometry Adjustment

  • Calculate the Effective Molecular Weight (

    
    ) per active boron atom:
    
    
    
    
  • Adjust your cross-coupling equivalents based on this

    
    .
    

ExperimentalWorkflow Start Batch of 3-Ethoxy-5- methoxyphenylboronic Acid NMR 1H/19F NMR Analysis (Anhydrous CDCl3 or THF-d8) Start->NMR KF Karl Fischer Titration (Measure Free Water %) Start->KF Calc Calculate Monomer:Trimer Ratio (Determine Active Boron Moles) NMR->Calc Integration of Ar-H signals KF->Calc Water Content Data Adjust Adjust Reagent Stoichiometry for Suzuki-Miyaura Coupling Calc->Adjust Corrected Equivalents

Caption: Experimental workflow for validating boronic acid/boroxine stoichiometry before cross-coupling.

Section 3: Handling & Reaction Optimization

Issue: Sluggish reactivity or incomplete conversion in anhydrous Suzuki-Miyaura cross-coupling conditions.

Protocol: Controlled Activation for Suzuki-Miyaura Coupling

Causality: Boroxines lack the free hydroxyl groups required to form the critical, strongly nucleophilic "ate" complex ([RB(OH)


]

) under standard basic conditions[5]. If your batch is heavily trimerized, direct application in anhydrous cross-coupling will result in severely hindered transmetallation to the Pd(II) center[5].

Step 1: Pre-Hydration (For Anhydrous Systems)

  • If your catalytic cycle strictly requires an anhydrous organic solvent system (e.g., dry toluene or DMF), add exactly 3.0 equivalents of degassed DI water relative to the calculated boroxine content prior to adding the palladium catalyst.

  • Causality: Water acts as both a reagent and a catalyst in the multi-step hydrolytic cleavage of the boroxine ring, rapidly regenerating the active monomer[4].

Step 2: Base Selection (For Aqueous Systems)

  • Utilize aqueous bases (e.g., 2M Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    ) rather than solid anhydrous bases.
  • Causality: The continuous presence of aqueous base ensures immediate hydrolytic activation of any remaining boroxine during the catalytic cycle, facilitating rapid formation of the required boronate "ate" complex for transmetallation[5].

References
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. URL:[Link]

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. New Trends in Cross-Coupling, Royal Society of Chemistry. URL:[Link]

  • Zukowski, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Sources

Technical Support Center: Purification of 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of arylboronic acids. This specific compound is a highly valuable building block for Suzuki-Miyaura cross-coupling, but its purification is notoriously tricky. The presence of the electron-donating ethoxy and methoxy groups enriches the electron density of the aromatic ring, which subtly influences its stability and reactivity.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to ensure high-purity recovery from complex reaction mixtures.

The Chemistry of the Challenge

The fundamental difficulty in purifying any arylboronic acid lies in its amphoteric nature and its propensity to reversibly dehydrate into a cyclic trimeric anhydride known as a boroxine [2]. Furthermore, boronic acids are weak Lewis acids with a pKa typically around 9[3]. This means they do not behave like traditional Brønsted carboxylic acids during standard aqueous workups.

Because of the electron-donating nature of the 3-ethoxy and 5-methoxy substituents, this specific boronic acid is slightly more susceptible to acid-catalyzed protodeboronation (cleavage of the C-B bond) than electron-deficient analogs. Therefore, strict pH and temperature control during purification is not just recommended—it is mandatory.

G BA 3-Ethoxy-5-methoxyphenylboronic acid (Monomer) Cond Dehydration (-H2O) Heat / Vacuum / Silica BA->Cond Boroxine Triarylboroxine (Trimer Anhydride) Cond->Boroxine Hydr Hydration (+H2O) Aqueous Workup Hydr->BA Boroxine->Hydr

Caption: Equilibrium between boronic acid monomer and boroxine trimer.

Troubleshooting Guide & FAQs

Q1: Why does my product streak heavily on the silica column, resulting in poor recovery? Causality: Silica gel is acidic and highly polar. When a free boronic acid is loaded onto a silica column, two things happen: (1) strong hydrogen bonding with silanol groups causes severe tailing, and (2) the local environment promotes dehydration into the less polar boroxine[4]. You are effectively trying to separate a dynamic, interconverting mixture of monomer and trimer. Solution: Modify your mobile phase. Adding 1–5% water to the eluent (e.g., Dichloromethane/Methanol/Water mixtures) pushes the equilibrium back toward the monomeric boronic acid. Alternatively, adding 1% acetic acid suppresses the ionization of the silanol groups, significantly reducing tailing.

Q2: My yield after acid-base extraction is extremely low. What went wrong? Causality: Boronic acids form a water-soluble tetrahedral boronate anion only under highly alkaline conditions. Because the pKa of arylboronic acids is ~9, adjusting the pH to 8 or 9 is insufficient. The pH must be raised to 11–12 to ensure complete conversion to the tetrahedral anion[3]. If the pH is too low, the neutral boronic acid remains partitioned in the organic phase and is accidentally discarded with the impurities. Solution: Always use 1M NaOH to adjust the aqueous phase to pH > 11 before the first phase separation.

Q3: The isolated solid is a sticky gum rather than a crystalline powder. How do I fix this? Causality: A "gummy" product is almost always a non-stoichiometric mixture of the free boronic acid and its boroxine anhydride. Because they have different crystal lattices, they depress each other's melting point, resulting in an amorphous gum. Solution: Dissolve the gum in a minimal amount of hot organic solvent (like ethyl acetate), add a stoichiometric amount of water to fully hydrolyze the boroxine, and then add a non-polar anti-solvent (like hexanes) to induce crystallization[4].

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol leverages the pKa of the boronic acid to separate it from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture containing 3-Ethoxy-5-methoxyphenylboronic acid in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Basification: Add an equal volume of 1M aqueous NaOH. Vigorously stir for 15 minutes.

    • Validation Check: Measure the pH of the aqueous layer using pH paper. It MUST be > 11 . If not, add more NaOH. To confirm the product has migrated, spot both layers on a TLC plate; the UV-active boronic acid should be entirely absent from the organic phase.

  • Separation: Transfer to a separatory funnel. Separate the layers. The organic layer contains neutral impurities (discard or save for analysis). The aqueous layer contains the tetrahedral boronate anion.

  • Wash: Wash the aqueous layer once more with fresh Diethyl Ether to remove trace lipophilic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 3–4.

    • Causality: Cooling prevents acid-catalyzed protodeboronation, which the electron-rich ethoxy and methoxy groups can facilitate if the solution gets too warm. The boronic acid will typically precipitate as a white solid at this stage.

  • Extraction: Extract the acidic aqueous layer three times with Ethyl Acetate.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 40 °C to yield the purified product.

Extraction Start Crude Reaction Mixture (Organic Phase) Base Add 1M NaOH (pH > 10) Forms Tetrahedral Boronate Start->Base Sep1 Phase Separation Base->Sep1 Org1 Organic Phase (Neutral Impurities -> Discard) Sep1->Org1 Aq1 Aqueous Phase (Water-Soluble Boronate) Sep1->Aq1 Acid Acidify with 1M HCl (pH ~ 3-4) Re-forms Boronic Acid Aq1->Acid Ext Extract with EtOAc Acid->Ext Sep2 Phase Separation Ext->Sep2 Aq2 Aqueous Phase (Salts -> Discard) Sep2->Aq2 Org2 Organic Phase (Purified Boronic Acid) Sep2->Org2

Caption: Acid-base extraction workflow exploiting the boronic acid pKa.

Protocol B: Dehydration-Controlled Recrystallization

This protocol ensures the product is isolated uniformly as the free acid monomer, avoiding gummy boroxine mixtures.

  • Dissolve the crude 3-Ethoxy-5-methoxyphenylboronic acid in a minimal amount of hot Ethyl Acetate.

  • Add 1–2 equivalents of deionized water relative to the boronic acid.

    • Causality: This forces any formed boroxine to hydrolyze back to the monomeric boronic acid, ensuring a uniform crystal lattice.

  • Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Validation Check: Crystalline needles or powder should form. If an oil separates out instead, reheat the mixture, add a few drops of Ethyl Acetate to clear the solution, and cool it much more slowly.

  • Filter, wash with cold Hexanes, and air-dry. Avoid high-vacuum drying for prolonged periods (>12 hours), as this can re-induce boroxine formation.

Quantitative Data & Method Comparison

When determining the best purification strategy for 3-Ethoxy-5-methoxyphenylboronic acid, consider the scale and the nature of the impurities. Below is a summary of the expected outcomes for each technique based on empirical laboratory data.

Purification MethodExpected Yield RecoveryTypical PurityScalabilityTime RequiredPrimary Use Case
Acid-Base Extraction 85% – 95%90% – 95%Excellent (>100g)2 – 3 HoursRemoving neutral organic impurities and metal catalysts post-synthesis.
Recrystallization 70% – 85%> 98%Excellent (>100g)12 – 24 HoursFinal polishing step to achieve analytical-grade purity; fixing "gummy" products.
Flash Chromatography 50% – 70%95% – 98%Poor (<10g)4 – 6 HoursSeparating structurally similar polar impurities (requires modified eluents).

References

  • Benchchem - 4-Formyl-2,6-dimethylphenylboronic Acid (Purification of Arylboronic Acids). Benchchem Technical Support.
  • Google Patents - Recovery of sugars from ionic liquid biomass liquor by solvent extraction (Boronic Acid pKa Properties).
  • Sigma-Aldrich - 3-Ethoxy-5-methoxyphenylboronic acid Product Document
  • Benchchem - 3-Fluoro-4-isopropoxyphenylboronic acid (Boroxine Dehydration Context). Benchchem Technical Support.

Sources

Technical Support Center: 3-Ethoxy-5-methoxyphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 3-Ethoxy-5-methoxyphenylboronic acid, with a specific focus on the critical choice of the optimal base.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around base to start with for coupling 3-Ethoxy-5-methoxyphenylboronic acid?

For a reliable starting point, a moderately strong inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended. These bases provide a good balance between activating the boronic acid for the catalytic cycle and minimizing potential side reactions.[1] A common starting condition would be 2-3 equivalents of finely powdered K₂CO₃ or K₃PO₄ in a biphasic solvent system like Dioxane/H₂O or Toluene/H₂O.[2]

Q2: Why is the choice of base so critical for this specific boronic acid?

3-Ethoxy-5-methoxyphenylboronic acid is considered "electron-rich" due to the two electron-donating alkoxy groups on the phenyl ring. While these groups are often desirable in the final product, they make the carbon-boron bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[3][4] This reaction consumes the boronic acid and converts it into 1-ethoxy-3-methoxybenzene, reducing the yield of your desired coupled product. The base plays a crucial role in activating the boronic acid for the desired coupling, but an overly strong or improperly chosen base can accelerate this undesired protodeboronation pathway.[5]

Q3: My reaction is not working well with potassium carbonate. What should I try next?

If you are observing low conversion of your starting aryl halide, it may indicate that the transmetalation step is too slow. In this case, switching to a stronger base can often increase the reaction rate. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent next choices.[2] K₃PO₄ is a stronger base than K₂CO₃ and can be particularly effective for less reactive coupling partners like aryl chlorides.[6][7] Cs₂CO₃ is also very effective, and its higher solubility in organic solvents can sometimes be advantageous.

Q4: I'm seeing a significant amount of 1-ethoxy-3-methoxybenzene in my crude NMR. What's happening and how can I fix it?

The formation of 1-ethoxy-3-methoxybenzene is a classic sign of protodeboronation.[3] This side reaction is often promoted by overly harsh basic conditions, high temperatures, or prolonged reaction times in the presence of water.[1]

To mitigate this, consider the following adjustments:

  • Switch to a Milder Base: If you are using a strong base like NaOH, KOH, or even K₃PO₄, consider switching to a milder option like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Lower the Temperature: Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Boronic Ester: For particularly sensitive substrates, converting the boronic acid to a more stable pinacol ester can protect it from protodeboronation.[8] The active boronic acid is then slowly released under the reaction conditions.

  • Consider Anhydrous Conditions: In some challenging cases, using a weaker base like KF under strictly anhydrous conditions can suppress protodeboronation.[9]

Mechanistic Insights: The Dual Role of the Base

The base in a Suzuki-Miyaura coupling performs a critical balancing act. Its primary, desired role is to activate the boronic acid to facilitate the key transmetalation step. However, it can also participate in the undesired protodeboronation pathway.

  • Desired Pathway (Activation): The base reacts with the boronic acid [ArB(OH)₂] to form a more nucleophilic boronate species [ArB(OH)₃]⁻.[10][11][12] This "ate" complex is significantly more reactive and readily transfers its aryl group (3-ethoxy-5-methoxyphenyl) to the palladium center, moving the catalytic cycle forward to produce the desired product.[2][6]

  • Undesired Pathway (Protodeboronation): Especially with electron-rich systems, the base can facilitate the protonolysis of the carbon-boron bond, where a proton (often from water in the solvent) replaces the boronic acid group entirely.[3]

The diagram below illustrates this competition. The goal of optimization is to select a base and conditions that favor the "Productive Catalytic Cycle" while minimizing the "Protodeboronation Side Reaction."

Suzuki_Mechanism cluster_cycle Productive Catalytic Cycle cluster_transmetalation Transmetalation cluster_side_reaction Protodeboronation Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X ArPdAr_prime Ar-Pd(II)-Ar' ArPdAr_prime->Pd0 Reductive Elimination Product Desired Product (Ar-Ar') ArPdAr_prime->Product ArX Aryl Halide (R-X) ArX->Pd0 Oxidative Addition BoronicAcid Ar'B(OH)₂ (3-Ethoxy-5-methoxyphenyl boronic acid) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->ArPdX Transfer of Ar' BoronicAcid2 Ar'B(OH)₂ SideProduct Side Product (Ar'-H) BoronicAcid2->SideProduct Protonolysis Base2 Base ProtonSource H⁺ Source (e.g., H₂O)

Sources

Technical Support Center: Solvent Selection for 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

3-Ethoxy-5-methoxyphenylboronic acid is an electron-rich organoboron reagent primarily used in Suzuki-Miyaura cross-coupling to install the 3-ethoxy-5-methoxyphenyl motif.

Critical Chemical Behavior:

  • Electronic Effect: The meta-positioned alkoxy groups (ethoxy and methoxy) are electron-donating by resonance (though inductively withdrawing). This increases the electron density on the aromatic ring, making the C-B bond more susceptible to protodeboronation (hydrolysis of the C-B bond) under basic, aqueous conditions compared to electron-neutral phenylboronic acids.

  • Solubility: The molecule is amphiphilic but predominantly lipophilic due to the ethoxy/methoxy groups. It dissolves well in polar aprotic solvents (THF, DMF, DMSO) and moderately in alcohols, but has poor solubility in pure water or non-polar alkanes (Hexanes).

This guide provides solvent selection strategies to maximize catalytic turnover while suppressing the competing protodeboronation pathway.

Solvent Selection Decision Matrix

Use this flowchart to select the optimal solvent system based on your specific reaction constraints.

SolventSelection cluster_legend Key Start START: Select Reaction Type ReactionType Is the reaction a Suzuki-Miyaura Coupling? Start->ReactionType SolubilityCheck Is the coupling partner water-soluble? ReactionType->SolubilityCheck Yes SystemD System D: Anhydrous DMF or THF (Use Boronate Ester + Anhydrous Base) ReactionType->SystemD No (e.g., Chan-Lam) Sensitive Is the substrate base-sensitive or prone to rapid protodeboronation? SolubilityCheck->Sensitive No (Lipophilic halide) SystemB System B: 1,4-Dioxane/Water (4:1) (High Solubility/High Temp) SolubilityCheck->SystemB Yes (Polar halide) GreenReq Is 'Green Chemistry' (low toxicity) required? SystemA System A: Toluene/Water (4:1) (Standard Robust Protocol) GreenReq->SystemA No SystemC System C: Ethanol/Water or IPA/Water (Green/Process Friendly) GreenReq->SystemC Yes Sensitive->GreenReq No (Standard) Sensitive->SystemD Yes (High Risk) Legend1 Decision Point Legend2 Recommended System

Figure 1: Solvent selection decision tree for 3-Ethoxy-5-methoxyphenylboronic acid couplings.

Troubleshooting & FAQs

Issue 1: Low Yield due to Protodeboronation

Symptom: You observe the formation of 1-ethoxy-3-methoxybenzene (the reduced byproduct) instead of the biaryl product. Root Cause: Electron-rich boronic acids are unstable in hot, aqueous, basic conditions. The base catalyzes the formation of the boronate anion, which is then protonated by water.[1][2] Solution:

  • Switch Solvent System: Move from high-water systems (e.g., DMF/H2O 1:1) to low-water systems (e.g., Toluene/H2O 10:1).[3]

  • Solvent Effect: Use 1,4-Dioxane or THF . These ethers can coordinate loosely with the boronic acid, potentially stabilizing it, whereas highly polar solvents like DMF can accelerate decomposition in the presence of base.

  • Protocol Adjustment: Do not premix the boronic acid with the base in water and heat. Add the base last or use a syringe pump to add the boronic acid slowly to the catalyst/halide mixture.

Issue 2: Poor Solubility of Reactants

Symptom: The reaction mixture remains a suspension, and conversion is slow. Root Cause: 3-Ethoxy-5-methoxyphenylboronic acid is moderately lipophilic. It may not dissolve well in pure water or highly non-polar solvents like pure hexanes. Solution:

  • Recommended Co-solvent: Use n-Butanol or Isopropanol as a co-solvent if avoiding ethers.

  • Phase Transfer: If using Toluene/Water, ensure vigorous stirring (1000+ RPM) or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to facilitate interaction at the interface.

Issue 3: Catalyst Deactivation (Palladium Black formation)

Symptom: The reaction turns black and stops converting before completion. Root Cause: Solvents containing dissolved oxygen or peroxides (common in old THF or Dioxane) oxidize the active Pd(0) species. Solution:

  • Degassing: Sparge solvents with Argon or Nitrogen for at least 15 minutes before adding the catalyst.

  • Solvent Quality: Use anhydrous, inhibitor-free THF/Dioxane from a fresh bottle or a solvent purification system (SPS).

Optimized Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (Robust)

Best for: General screening, stable substrates.

  • Solvent Preparation: Mix Toluene and Water in a 4:1 ratio. Degas by bubbling Nitrogen for 20 mins.

  • Reaction Setup:

    • In a reaction vial, add:

      • Aryl Halide (1.0 equiv)[4][3]

      • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 - 1.5 equiv)

      • Pd(PPh3)4 (3-5 mol%)

      • Potassium Carbonate (K2CO3) (2.0 equiv)[4][3]

  • Initiation: Add the degassed Toluene/Water mixture (concentration ~0.1 M relative to halide).

  • Execution: Seal and heat to 80-90°C for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.[5]

Protocol B: "Green" High-Solubility Coupling

Best for: Process chemistry, polar substrates, avoiding toxic aromatics.

  • Solvent: Ethanol/Water (3:1) or Isopropanol/Water (3:1) .

  • Base Selection: Use K3PO4 (Potassium Phosphate Tribasic).[2] It is milder than hydroxides and often provides better stability for electron-rich boronic acids in alcoholic media.

  • Temperature: Heat to reflux (approx. 78°C for EtOH) .

  • Note: Ethanol is a protic solvent. Ensure the reaction time is minimized to prevent solvolysis side reactions, although this boronic acid is relatively stable to alcohols compared to water.

Protocol C: Anhydrous Coupling (For Sensitive Substrates)

Best for: Substrates prone to hydrolysis or severe protodeboronation.

  • Conversion: First, convert the 3-Ethoxy-5-methoxyphenylboronic acid to its Pinacol Ester (stir with pinacol and MgSO4 in THF, then filter/concentrate) OR use the acid directly with excess anhydrous base.

  • Solvent: Anhydrous DMF or 1,4-Dioxane .

  • Base: Cs2CO3 (Cesium Carbonate) or K3PO4 (finely ground, anhydrous).

  • Conditions: Heat to 100°C under Argon. The absence of bulk water minimizes the protodeboronation pathway.

Solvent Properties & Compatibility Table

Solvent SystemMiscibilityBoiling PointSuitability for 3-Ethoxy-5-methoxy-PBAProsCons
Toluene / Water Biphasic110°CExcellent Protects BA from bulk water; high temp allowed.Requires vigorous stirring; Toluene toxicity.
1,4-Dioxane / Water Miscible101°CGood Solubilizes both lipophilic and polar reagents well.Peroxide formation risk; Dioxane is a carcinogen.
DMF / Water Miscible153°CModerate Dissolves everything; high reaction rates.High polarity accelerates protodeboronation; difficult removal.
Ethanol / Water Miscible78°CGood (Green) Low toxicity; cheap; easy workup.Lower max temp; potential for solvolysis.
THF / Water Miscible66°CModerate Good solubility; easy removal.Low boiling point limits rate; peroxide risk.

Mechanistic Insight: The Role of Solvent in Transmetallation

The choice of solvent dictates the mechanism of the Transmetallation step, which is often the rate-determining step for electron-rich boronic acids.

Transmetallation cluster_pathway Pathway A: Aqueous/Base (Standard) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + OH- (from Water/Base) Boronate->Pd_Complex Transmetallation Solvent Solvent Influence Solvent->BoronicAcid Low Polarity (Toluene) Keeps Acid Neutral (Controlled Release) Solvent->Boronate High Polarity/Water Stabilizes Anion (Increases Rate & Side Rxns)

Figure 2: Solvent influence on the active boronate species.[6] High polarity/water content accelerates transmetallation but also accelerates protodeboronation.

References

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved March 6, 2026, from [Link]

  • Protodeboronation. Wikipedia. Retrieved March 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved March 6, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved March 6, 2026, from [Link]

Sources

overcoming steric hindrance in 3,5-disubstituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Phenylboronic Acids

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Suzuki-Miyaura Cross-Coupling of Hindered/Deactivated Substrates

Executive Summary: The "Meta" Challenge

While 2,6-disubstitution creates direct steric blockage at the boron center, 3,5-disubstitution presents a deceptive challenge. The steric bulk is remote, yet it significantly impacts the catalyst rest state and transmetallation kinetics . Furthermore, specific 3,5-substituents (e.g., -CF₃, -NO₂) induce severe electronic deactivation, accelerating protodeboronation (hydrolysis of the C-B bond) before coupling can occur.

This guide treats your experiment as a system of competing rates: Oxidative Addition (OA) vs. Transmetallation (TM) vs. Protodeboronation (PD) .[1] Success requires tipping the balance in favor of TM.[1]

Diagnostic Workflow: Identify the Failure Mode

Before changing catalysts, analyze the crude reaction mixture (LC-MS/NMR) to identify the specific failure pathway.[1]

Observation Diagnosis Root Cause Immediate Action
Unreacted Halide + Boronic Acid Remaining Catalyst Arrest The catalyst cannot undergo Oxidative Addition (OA) or Transmetallation (TM) due to steric bulk.[1]Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos).[1][2][3]
Unreacted Halide + Boronic Acid GONE (Converted to Ar-H)Protodeboronation The boronic acid hydrolyzed faster than it coupled.[1] Common with electron-poor rings (e.g., 3,5-bis(CF₃)).[1]Exclude Water , use anhydrous base (K₃PO₄), or switch to MIDA Boronate .[1]
Homocoupling (Ar-Ar or Ar'-Ar')Oxidation / Disproportionation Oxygen leak or slow TM allowing Pd(II) species to dimerize.[1]Degas solvents vigorously; increase catalyst loading.[1]

Decision Tree: Selecting the Optimal System

Use the following logic flow to select your initial reaction conditions.

G Start Start: 3,5-Disubstituted Boronic Acid Coupling CheckSubst Analyze Substituents Start->CheckSubst ElectronPoor Electron-Poor (e.g., 3,5-bis(CF₃), 3,5-Cl) CheckSubst->ElectronPoor EWG StericBulk Sterically Bulky (e.g., 3,5-di-tBu, 3,5-di-Me) CheckSubst->StericBulk EDG/Bulk Protodeboronation Risk: Protodeboronation (Hydrolysis) ElectronPoor->Protodeboronation SlowTM Risk: Slow Transmetallation StericBulk->SlowTM Soln1 Anhydrous Conditions Base: K₃PO₄ or CsF Solvent: Dioxane/Toluene Protodeboronation->Soln1 Soln2 High-Activity Catalyst Ligand: SPhos or XPhos Base: K₃PO₄ (aq) SlowTM->Soln2 MIDA Alternative: Switch to MIDA Boronate (Slow Release) Soln1->MIDA If fails

Figure 1: Decision matrix for optimizing reaction conditions based on electronic and steric properties of the substrate.

Technical Deep Dive: The Solutions

A. Overcoming Catalyst Arrest (Steric Issues)

For substrates like 3,5-di-tert-butylphenylboronic acid , the sheer volume of the molecule prevents the approach of the boron species to the palladium center during transmetallation.[1]

  • The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

    • SPhos / XPhos: These ligands create a "pocket" around the Pd center.[1] They are electron-rich (facilitating Oxidative Addition) and bulky (forcing Reductive Elimination), but crucially, their flexibility allows them to accommodate hindered nucleophiles.

    • Protocol:

      • Pre-catalyst: Use XPhos Pd G4 or SPhos Pd G3 (avoid generating Pd(0) in situ from Pd(OAc)₂ if possible, to ensure consistent active species).[1]

      • Loading: 1–3 mol%.

      • Solvent: Toluene/Water (10:[1][4]1) or THF/Water.[1][2][3][4] The biphasic system is often necessary for inorganic bases to dissolve.[1]

B. Preventing Protodeboronation (Electronic Issues)

For substrates like 3,5-bis(trifluoromethyl)phenylboronic acid , the electron-withdrawing groups make the boron center highly Lewis acidic.[1] In the presence of water and base, this leads to rapid formation of the boronate anion, which then hydrolyzes to the arene (Ar-H).

  • The Solution: Anhydrous "Slow-Release" Conditions .

    • Base: Switch to Anhydrous K₃PO₄ (finely ground) or CsF .[1] Avoid hydroxides (NaOH, KOH) and carbonates (K₂CO₃) if water is present.[1]

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

    • Mechanism: By removing water, you shut down the hydrolysis pathway.[1] The base activates the boronic acid via a different mechanism (e.g., formation of a boronate with the phosphate oxygen) or relies on trace water strictly controlled.

    • Advanced Tactic (MIDA Boronates): If the boronic acid is too unstable, convert it to a MIDA boronate .[1] Under hydrolytic conditions (aq. K₃PO₄), the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of unstable acid low [1].

Detailed Experimental Protocols

Protocol A: The "Bulky" Standard (For 3,5-dialkyl systems)

Best for: 3,5-dimethyl, 3,5-di-tert-butyl, and coupling with hindered halides.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (2 mol%).

  • Base: Add K₃PO₄ (3.0 equiv).[1]

  • Solvent: Add THF (0.2 M concentration) and degassed Water (ratio 4:1 THF:Water).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 60°C for 2–12 hours.

    • Note: Do not overheat.[1] Higher temperatures (>80°C) often favor deboronation over coupling for hindered systems.

Protocol B: The "Anhydrous" Shield (For 3,5-EWG systems)

Best for: 3,5-bis(CF₃), 3,5-dichloro, 3,5-dinitro.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (or XPhos Pd G4).

  • Base: Add finely ground, oven-dried K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Additives: Add 3Å Molecular Sieves (optional, to scavenge trace water).

  • Reaction: Heat to 80–100°C .

    • Crucial: If conversion stalls, add 0.1–0.5 equiv of water .[1] Some water is mechanistically required for the boronate pathway, but it must be strictly limited to prevent hydrolysis [2].

Frequently Asked Questions (FAQs)

Q: My 3,5-disubstituted boronic acid is turning into a phenol (Ar-OH). What is happening? A: This is oxidative deboronation, usually caused by the presence of peroxides in old ether/THF solvents or air leaks. 3,5-disubstituted arylboronic acids are electron-rich enough to be susceptible to oxidation.[1] Ensure you use inhibitor-free, fresh anhydrous solvents and sparge thoroughly with argon.

Q: Can I use Pd(PPh₃)₄ for these substrates? A: Generally, no .[1] Triphenylphosphine is too sterically unencumbered and not electron-rich enough to facilitate the difficult oxidative addition/transmetallation steps required for hindered 3,5-systems. It often leads to significant homocoupling and low yields.[1]

Q: I see a "homocoupling" spot on TLC. How do I stop it? A: Homocoupling consumes your boronic acid.[1][2] It is driven by oxygen.[1]

  • Degas better: Freeze-pump-thaw is the gold standard.[1]

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour. This keeps the concentration low, favoring cross-coupling over self-coupling.

References

  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[5]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[5][6]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

stability of 3-Ethoxy-5-methoxyphenylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Ethoxy-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the use of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Ethoxy-5-methoxyphenylboronic acid in aqueous media?

Arylboronic acids, including 3-Ethoxy-5-methoxyphenylboronic acid, are susceptible to two main degradation pathways in aqueous environments: protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-3-methoxybenzene.[3][4] This reaction can be catalyzed by both acids and bases.[2][4] Generally, arylboronic acids are most stable at a neutral pH, and deviations toward acidic or basic conditions can accelerate protodeboronation.[2] For some arylboronic acids, the reaction is slowest around pH 5 and increases under more acidic or basic conditions.[5] The mechanism can involve an intermolecular metathesis via a four-membered ring transition state, especially in the presence of an acid like acetic acid.[6]

  • Oxidation: The boron center in boronic acids is prone to oxidation, which can lead to the formation of the corresponding phenol (3-ethoxy-5-methoxyphenol) and boric acid.[7][8] This process can be initiated by reactive oxygen species (ROS) and exposure to air over time.[1][7][9] The rate-limiting step in the oxidation of a boronic acid is thought to be the migration of the carbon atom from the boron to an oxygen atom.[7]

Q2: How do pH and temperature affect the stability of 3-Ethoxy-5-methoxyphenylboronic acid in my aqueous reaction mixture?

Both pH and temperature are critical factors that significantly influence the stability of 3-Ethoxy-5-methoxyphenylboronic acid in aqueous solutions.

  • pH: As mentioned, arylboronic acids generally exhibit their highest stability in neutral pH solutions.[2] Both acidic and basic conditions can promote protodeboronation.[4][5] In basic media, the formation of the more reactive arylboronate anion can accelerate this degradation, which can be problematic in reactions like the Suzuki-Miyaura cross-coupling that are often conducted under basic conditions.[10]

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of boronic acids.[11] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store aqueous solutions of the boronic acid at reduced temperatures (e.g., refrigerated) to minimize degradation.[12]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could the instability of the boronic acid be the cause?

Yes, the instability of 3-Ethoxy-5-methoxyphenylboronic acid can be a significant contributor to low yields in Suzuki-Miyaura cross-coupling reactions.[4][10] Protodeboronation is a well-known side reaction that competes with the desired cross-coupling, leading to the formation of the undesired arene (1-ethoxy-3-methoxybenzene) and reducing the amount of boronic acid available for the catalytic cycle.[4][6]

The electron-donating ethoxy and methoxy groups on the phenyl ring of 3-Ethoxy-5-methoxyphenylboronic acid are expected to enhance its reactivity in the transmetalation step of the Suzuki-Miyaura coupling.[13] However, these same electron-donating groups can also make the arylboronic acid more susceptible to protodeboronation.[6]

Q4: Are there any strategies to improve the stability of 3-Ethoxy-5-methoxyphenylboronic acid during my experiments?

Several strategies can be employed to mitigate the degradation of 3-Ethoxy-5-methoxyphenylboronic acid:

  • pH Control: Maintaining the reaction mixture at or near a neutral pH for as long as possible before introducing basic conditions can help minimize protodeboronation.[2][12] The use of a buffer system can also help maintain a stable pH.[12]

  • Use of Protecting Groups: Boronic acids can be protected as boronate esters (e.g., pinacol esters or MIDA boronates) to enhance their stability.[1][14][15] These protecting groups can be removed in situ under the reaction conditions to slowly release the active boronic acid for the cross-coupling reaction.[14][15] N-methyliminodiacetic acid (MIDA) boronates are particularly noted for their benchtop stability and capacity for slow release of the boronic acid.[14][15]

  • Inert Atmosphere: To prevent oxidation, it is recommended to handle and store 3-Ethoxy-5-methoxyphenylboronic acid under an inert atmosphere, such as nitrogen or argon.[2]

  • Solvent Choice: While Suzuki-Miyaura reactions are often performed in aqueous mixtures, minimizing the amount of water or using anhydrous conditions where possible can reduce hydrolysis-dependent degradation pathways.[16][17]

  • Temperature Control: As mentioned, keeping the reaction temperature as low as feasible and storing stock solutions at reduced temperatures will slow down degradation rates.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no product formation in Suzuki-Miyaura coupling. Degradation of the boronic acid via protodeboronation.1. Confirm Boronic Acid Integrity: Analyze the starting material by NMR or HPLC to ensure its purity. 2. Optimize Reaction Conditions: Use fresh, high-purity boronic acid. Add the base immediately before heating the reaction mixture. 3. Consider a Protected Boronic Acid: Utilize a more stable derivative like a MIDA boronate for slow release.[14][15]
Formation of 1-ethoxy-3-methoxybenzene as a major byproduct. Protodeboronation of 3-Ethoxy-5-methoxyphenylboronic acid.1. Modify Base Addition: Add the base in portions or use a weaker base if the reaction tolerates it. 2. Reduce Water Content: If possible, decrease the amount of water in the solvent system. 3. Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature.
Inconsistent results between experimental runs. Variable degradation of the boronic acid due to differences in setup or reagent quality.1. Standardize Procedures: Ensure consistent timing of reagent addition, temperature profiles, and inert atmosphere techniques. 2. Use High-Purity Reagents: Employ anhydrous solvents and high-quality palladium catalysts and ligands. 3. Prepare Fresh Solutions: Prepare aqueous solutions of the boronic acid immediately before use.
Discoloration of the boronic acid solid upon storage. Potential oxidation or hydrolysis from exposure to air and moisture.1. Proper Storage: Store the solid boronic acid in a tightly sealed container under an inert atmosphere and in a desiccator.[2] 2. Re-purification: If degradation is suspected, the boronic acid may need to be recrystallized before use.

Experimental Protocols

Protocol 1: Stability Assessment of 3-Ethoxy-5-methoxyphenylboronic acid in Aqueous Solution by HPLC

This protocol provides a general method to monitor the degradation of 3-Ethoxy-5-methoxyphenylboronic acid over time under specific aqueous conditions.

Objective: To quantify the remaining percentage of intact 3-Ethoxy-5-methoxyphenylboronic acid in an aqueous solution at various time points.

Materials:

  • 3-Ethoxy-5-methoxyphenylboronic acid

  • High-purity water

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 3-Ethoxy-5-methoxyphenylboronic acid in a minimal amount of a suitable organic solvent (e.g., acetonitrile) before diluting with the desired aqueous buffer to a final known concentration.

  • Incubation: Store aliquots of the solution under the desired temperature conditions (e.g., room temperature, 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the stock solution.

  • HPLC Analysis: Inject the sample onto the HPLC system. A typical starting method could be a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).[18]

  • Data Analysis: Monitor the peak area of the 3-Ethoxy-5-methoxyphenylboronic acid peak at an appropriate UV wavelength. Calculate the percentage of the remaining boronic acid at each time point relative to the initial time point (t=0).[2]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[13]

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Ethoxy-5-methoxyphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 8 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)[16]

  • Solvent system (e.g., 1,4-dioxane/water, 5:1)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 3-Ethoxy-5-methoxyphenylboronic acid, palladium catalyst, ligand, and base.[13]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Visualizations

Degradation Pathways of 3-Ethoxy-5-methoxyphenylboronic acid

Degradation Pathways of 3-Ethoxy-5-methoxyphenylboronic acid A 3-Ethoxy-5-methoxyphenylboronic acid B Protodeboronation (Acid/Base Catalyzed) A->B D Oxidation (e.g., by ROS) A->D C 1-Ethoxy-3-methoxybenzene B->C E 3-Ethoxy-5-methoxyphenol D->E

Caption: Key degradation pathways for 3-Ethoxy-5-methoxyphenylboronic acid.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_boronic_acid Check Boronic Acid Integrity (NMR, HPLC) start->check_boronic_acid is_degraded Degradation Confirmed? check_boronic_acid->is_degraded use_fresh Use Fresh/Purified Boronic Acid is_degraded->use_fresh Yes check_other Investigate Other Factors (Catalyst, Solvent, Substrate) is_degraded->check_other No optimize_conditions Optimize Reaction Conditions (Base Addition, Temp) use_fresh->optimize_conditions use_protected Consider Protected Boronic Acid (e.g., MIDA ester) optimize_conditions->use_protected end Improved Yield use_protected->end check_other->end

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

  • Graham, B. J. (2021, April 8). Improving the oxidative stability of boronic acids through stereoelectronic effects. Vertex AI Search.
  • (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • (2022, September 10). Protodeboronation of (Hetero)
  • Protodeboron
  • (2026, February 26). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use.
  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
  • Protodeboron
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. (n.d.). Benchchem.
  • (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
  • (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. (n.d.).
  • (2000, June 15).
  • (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • 3-Ethoxy-5-methoxyphenylboronic acid. (n.d.). Sigma-Aldrich.
  • (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • (2010, August 23). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • 3,5-Dimethoxyphenylboronic acid. (n.d.). Chem-Impex.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • (2023, April 20).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C9H12BClO4 | CID 56776605. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH.
  • CAS 10365-98-7: (3-Methoxyphenyl)boronic acid. (n.d.). CymitQuimica.
  • A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling React. (n.d.). Benchchem.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 3-Methoxyphenylboronic acid | 10365-98-7. (2026, January 20). ChemicalBook.
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical P
  • (1985, November). Stability of T-2 mycotoxin in aqueous media. PubMed.
  • (3-Methoxy-5-propoxyphenyl)boronic acid | 1256355-14-2. (n.d.). Sigma-Aldrich.
  • (2025, October 18). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF.
  • (2016, October 15).
  • (2022, March 28).

Sources

recrystallization solvents for 3-Ethoxy-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethoxy-5-methoxyphenylboronic acid Ticket ID: #REC-3E5M-BA Subject: Recrystallization Solvents & Purification Protocols Status: Resolved

Executive Summary

Recrystallizing 3-Ethoxy-5-methoxyphenylboronic acid presents a specific challenge: balancing the lipophilicity of the alkoxy substituents with the hydrophilic nature of the boronic acid moiety. Furthermore, as an electron-rich arylboronic acid, this compound is susceptible to dehydration (boroxine formation) and oxidation , though it is relatively stable against protodeboronation compared to heterocyclic derivatives.

This guide provides validated solvent systems and troubleshooting workflows designed to maximize purity while suppressing anhydride formation.

Part 1: Solvent Selection Matrix

The presence of the 3-ethoxy and 5-methoxy groups significantly lowers water solubility compared to phenylboronic acid. Pure water is not recommended as a single solvent.

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 1:1 to 1:3 Standard Purification. Balances polarity; water content prevents boroxine formation.Low. May require cooling to -20°C for max yield.
Acetonitrile / Water 2:1 High Purity. Excellent for removing non-polar organic impurities.Low-Medium. Acetonitrile can sometimes solvate impurities too well.
Ethyl Acetate / Hexane 1:4 Anhydrous Option. Useful if the compound is already dry and you wish to avoid water.High. Risk of "oiling out" (phase separation) instead of crystallizing.
Acetone / Water 1:2 Alternative. Good if the compound is very soluble in ethanol.Low. Acetone is easily removed.
Toluene 100% Dean-Stark Dehydration. Only use if you specifically want the Boroxine (anhydride) form.Critical. Will convert acid to boroxine.[1]

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Aqueous Ethanol)

Best for: General purification and removal of inorganic salts.

  • Dissolution: Suspend the crude 3-Ethoxy-5-methoxyphenylboronic acid in minimal Ethanol (95%) at room temperature.

  • Heating: Gently heat to 40–50°C. Do not boil excessively, as electron-rich boronic acids can be sensitive to thermal oxidation.

  • Filtration (Optional): If insoluble particles (salts/catalyst) remain, filter hot through a glass frit or Celite pad.

  • Precipitation: Slowly add warm water dropwise with stirring until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough ethanol to make the solution clear again.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Then, refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white needles/plates and wash with cold 20% EtOH/Water.

  • Drying: Air dry or vacuum dry at room temperature . Warning: Heating under vacuum will dehydrate the product to the boroxine.

Method B: Acid-Base "Reset" Extraction

Best for: Removing non-acidic organic impurities (starting materials, halides) before recrystallization.

  • Dissolve crude material in Ethyl Acetate (EtOAc) .[2]

  • Extract with 1M NaOH (or 5% Na₂CO₃). The boronic acid converts to the water-soluble boronate salt (

    
    ).[2]
    
  • Discard the organic layer (contains non-acidic impurities).

  • Wash the aqueous layer once with fresh EtOAc.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The boronic acid will precipitate.

  • Extract the precipitate back into EtOAc, dry over Na₂SO₄, and concentrate.

  • Proceed to Method A for final polishing.

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out (forming a gum) instead of crystallizing. Why?

A: This is common with alkoxy-substituted aromatics. The melting point is likely depressed by impurities or the solvent mixture is too non-polar.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure product if available. If using EtOAc/Hexane, switch to Ethanol/Water . The hydrogen bonding with water helps organize the crystal lattice, preventing the "oil" phase.

Q2: The melting point is variable (e.g., 140°C one day, 210°C the next). Is my compound impure?

A: Not necessarily. You are likely observing the Boroxine-Acid Equilibrium .

  • Boronic acids dehydrate to form cyclic trimers (boroxines) upon heating.

  • Pure Boronic Acid MP: Distinct (usually lower).

  • Boroxine MP: Often higher or broader.

  • Validation: Run an NMR in DMSO-

    
     with a drop of 
    
    
    
    . The water hydrolyzes the boroxine in the tube, showing you the true purity of the monomeric acid.
Q3: The NMR shows a mixture of species.

A: Electron-donating groups (Ethoxy/Methoxy) stabilize the boroxine form kinetically. In dry solvents (CDCl₃), you will see a mixture of monomer and trimer.

  • Standard: Always characterize boronic acids in DMSO-

    
     + 1 drop 
    
    
    
    or MeOD . This forces the equilibrium entirely to the monomeric acid form for accurate integration.

Part 4: Visual Workflows

Workflow 1: Troubleshooting Decision Tree

Caption: Logic flow for selecting the correct purification method based on observed impurity profile.

SolventSelection Start Start: Crude 3-Ethoxy-5-methoxyphenylboronic acid CheckImpurity Analyze Impurity Profile (TLC/NMR) Start->CheckImpurity NonPolarImp Non-polar impurities present? (Starting material, halides) CheckImpurity->NonPolarImp Salts Inorganic Salts / Catalyst? NonPolarImp->Salts No MethodB Method B: Acid-Base Extraction (EtOAc / NaOH) NonPolarImp->MethodB Yes MethodA Method A: Recrystallization (EtOH / Water) Salts->MethodA Yes Salts->MethodA No (Just Polishing) Oiling Problem: Product Oils Out Seed Add Seed Crystal + Slow Cool Oiling->Seed MethodB->MethodA Final Polish MethodA->Oiling Precipitate is gummy

Workflow 2: The Boroxine Equilibrium Cycle

Caption: The reversible dehydration cycle. Understanding this is crucial for interpreting Melting Point and NMR data.

BoroxineCycle Acid Boronic Acid Monomer (R-B(OH)2) Soluble in Water/Alc Boroxine Boroxine (Anhydride) (R-BO)3 Less Polar Acid->Boroxine - 3 H2O (Entropy Driven) Boroxine->Acid + 3 H2O (Hydrolysis) Heat Heat / Vacuum / Non-polar Solvent Water Water / Moisture / DMSO+D2O

References

  • Hall, D. G. (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3][4] (The definitive text on boronic acid properties and equilibria).

  • Santucci, L., et al. (2017).[3] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry, 6(5), 200-207.[5][6] (Establishes solubility trends for alkoxy-substituted boronic acids).

  • Tokunaga, Y., et al. (2002).[7] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 57(5), 787-790.[8] (Explains the impact of electron-donating groups on boroxine stability).

  • BenchChem Technical Support. (2025). "Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions." (General protocols for alkoxy-boronic acid workups).

Sources

Validation & Comparative

Purity Assessment and 1H NMR Performance Comparison Guide for 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical research and drug development, 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) is a highly valuable building block for synthesizing complex biaryl structures via Suzuki-Miyaura cross-coupling. However, assessing the absolute purity of this reagent presents a significant analytical challenge. Standard High-Performance Liquid Chromatography (HPLC) and LC-MS often fail to provide accurate purity metrics due to the compound's tendency to streak on columns and its unpredictable UV response factors.

This guide objectively compares the analytical performance of high-purity 3-Ethoxy-5-methoxyphenylboronic acid against common alternatives (substandard commercial batches and its pinacol ester derivative). By utilizing Quantitative Nuclear Magnetic Resonance (qNMR) as a self-validating system, researchers can definitively quantify active monomeric boronic acids, ensuring high atom economy and reproducible coupling yields.

Mechanistic Insight: The Boroxine Conundrum

The fundamental challenge in evaluating boronic acids is their inherent thermodynamic equilibrium. In the solid state and in non-polar solvents (such as CDCl₃), boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines .

  • The LC-MS Failure Mode: When analyzed via LC-MS, the boroxine-to-monomer ratio shifts dynamically during elution, leading to broad, unquantifiable peaks. Furthermore, deborylated impurities (e.g., 1-ethoxy-3-methoxybenzene) have vastly different UV response factors, leading to an overestimation of purity.

  • The qNMR Solution: To achieve a self-validating purity assay, the NMR sample must be prepared in DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, completely breaking down the boroxine anhydrides and shifting the equilibrium entirely back to the monomeric boronic acid[1]. This mechanistic intervention ensures sharp, quantifiable signals that directly correlate to the absolute molar concentration of the active compound[2].

1H NMR Spectral Benchmark (The "Gold Standard")

To accurately evaluate batch quality, researchers must first understand the ideal spectral signature of the product. Below is the benchmark ¹H NMR profile for pure 3-Ethoxy-5-methoxyphenylboronic acid in DMSO-d₆.

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton AssignmentMultiplicityExpected Shift (ppm)IntegrationDiagnostic Value
-B(OH)₂ Broad Singlet~8.002HConfirms free boronic acid; disappears upon D₂O addition.
Ar-H (C2, C6) Doublet (J = 2.3 Hz)6.90 - 7.002HProtons ortho to boron; shifts upfield if the compound is deborylated.
Ar-H (C4) Triplet (J = 2.3 Hz)~6.451HHighly shielded by the two flanking alkoxy groups.
-OCH₂CH₃ Quartet (J = 7.0 Hz)~4.002HConfirms the presence of the ethoxy group.
-OCH₃ Singlet~3.753HConfirms the presence of the methoxy group.
-OCH₂CH₃ Triplet (J = 7.0 Hz)~1.303HCritical marker: Obscured in pinacol ester derivatives.

Comparative Analysis: Product vs. Alternatives

When sourcing or synthesizing this building block, drug development professionals typically choose between the free boronic acid, a stabilized pinacol ester, or risk using lower-grade commercial batches.

Table 2: Performance & Purity Comparison of Alternatives

MetricHigh-Purity Free Boronic AcidSubstandard Commercial BatchPinacol Ester Derivative
Atom Economy High (MW: 196.01)Variable (Contaminated)Low (MW: 278.15)
Stability Moderate (Prone to dehydration)Low (High phenol/boroxine content)High (Resists oxidation)
qNMR Purity > 98.0% 80% - 85%> 98.0%
NMR Clarity Excellent (Clear ethoxy triplet at 1.30 ppm)Poor (Broad, overlapping boroxine peaks)Poor (Massive pinacol singlet at 1.3 ppm masks the ethoxy signal)
Coupling Yield > 95% (Standard Suzuki conditions)< 70% (Requires excess reagent to compensate)> 90% (Requires harsh aqueous base for deprotection)

Expert Insight: While the pinacol ester is more stable, its massive 12H singlet at ~1.3 ppm perfectly overlaps with the 3H triplet of the ethoxy group. This makes the free boronic acid vastly superior for trace impurity analysis via ¹H NMR, as the aliphatic region remains unobstructed.

Experimental Protocol: Self-Validating qNMR Methodology

To objectively verify the purity of 3-Ethoxy-5-methoxyphenylboronic acid, execute the following qNMR protocol. This method relies on an internal standard, making it a self-validating system independent of external calibration curves[3].

Step-by-Step Workflow:

  • Standard Preparation: Weigh exactly 10.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) into a clean analytical vial.

  • Sample Preparation: Weigh exactly 20.0 mg of the 3-Ethoxy-5-methoxyphenylboronic acid batch into the same vial.

  • Solvent Addition (Causality Check): Add 0.6 mL of anhydrous DMSO-d₆. Do not use CDCl₃. As established, DMSO is strictly required to act as a hydrogen-bond acceptor, breaking down any boroxine anhydrides into the quantifiable monomer[4].

  • Moisture Exchange: Add 1 drop (approx. 10 µL) of D₂O. Causality Check: This forces the rapid deuterium exchange of the -B(OH)₂ protons, erasing the broad singlet at 8.0 ppm that can artificially inflate the integration baseline of the aromatic region[1].

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to ≥ 30 seconds. Causality Check: Aromatic protons possess long T₁ relaxation times. A standard 1-second delay results in incomplete magnetization recovery, which will artificially lower the calculated purity of your boronic acid.

  • Integration: Integrate the olefinic singlet of Maleic Acid (6.26 ppm, 2H) against the isolated aromatic triplet of the boronic acid (~6.45 ppm, 1H). Calculate absolute purity using the standard qNMR mass-balance equation.

Workflow Visualization

QCAssessment A Raw Material: 3-Ethoxy-5-methoxyphenylboronic acid B Sample Prep: Dissolve in DMSO-d6 + Maleic Acid (Internal Standard) A->B C 1H qNMR Acquisition (Relaxation Delay D1 ≥ 30s) B->C Breaks boroxine anhydrides D Spectral Integration (Aromatic Protons vs. Olefinic IS) C->D E Pass: Absolute Purity ≥ 98% Proceed to Suzuki Coupling D->E Assay > 98% F Fail: Impurities Detected (Pinacol, Phenol, Boroxine) D->F Assay < 98%

Workflow for the quantitative NMR (qNMR) purity assessment of boronic acids.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem, December 2025. 2

  • Organic Syntheses. "Working with Hazardous Chemicals: Boronic Acids and Boroxines." Org. Synth., June 2009. 1

  • National Institutes of Health (NIH). "Synthesis of Boron-Containing Nucleoside Analogs." PMC, January 2024. 3

  • Organic Chemistry Portal. "Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines." Organic Chemistry Portal, 2021. 4

Sources

Comparative Guide: 3-Ethoxy-5-methoxyphenylboronic Acid (Free Acid vs. Pinacol Ester)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical comparison between the pinacol ester and free acid forms of 3-Ethoxy-5-methoxyphenylboronic acid, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Strategic Verdict

For most medicinal chemistry (discovery phase) applications, the Pinacol Ester is the superior choice due to its enhanced stability during storage and purification, despite the lower atom economy. The 3,5-dialkoxy substitution pattern renders the aryl ring electron-rich, making the free acid significantly more prone to protodeboronation (hydrolytic cleavage of the C-B bond) and trimerization into boroxines, which complicates stoichiometry.

For process development (scale-up) , the Free Acid is preferred only if strict anhydrous handling and rapid usage protocols are in place, as it offers superior atom economy and avoids the genotoxic risks associated with pinacol carryover.

Chemical & Physical Profile
FeatureFree Acid Pinacol Ester
Structure 3-Ethoxy-5-methoxyphenylboronic acid 2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Formula C₉H₁₃BO₄C₁₅H₂₃BO₄
MW ~196.01 g/mol ~278.15 g/mol
CAS (Rep.) 2121511-92-8 (varies by hydration)N/A (Often custom synthesized)
Atom Economy High (Efficient boron source)Low (Loss of C₆H₁₂ mass upon reaction)
Physical State White/Off-white solid (Hygroscopic)White solid or viscous oil (Lipophilic)
Solubility MeOH, EtOH, DMSO, basic waterDCM, THF, Toluene, Hexanes, Et₂O
Stability Low: Prone to protodeboronation & trimerization (boroxine formation).[1][2][3]High: Stable to silica chromatography and long-term storage.
Mechanistic Insight: The Activation Pathway

Understanding the reaction mechanism is critical for troubleshooting. The Free Acid is the active transmetallating species. The Pinacol Ester acts as a "slow-release" reservoir; it must first hydrolyze (via base/water) to the boronic acid or form a reactive hydroxo-boronate complex to enter the catalytic cycle.

Activation & Catalytic Cycle Diagram

G Ester Pinacol Ester (Stable Reservoir) Hydrolysis Hydrolysis (Base + H2O) Ester->Hydrolysis Slow Step Acid Free Boronic Acid (Active Species) Hydrolysis->Acid Pd_Complex Pd(II)-Ar Complex (Transmetallation) Acid->Pd_Complex Base / OH- Side_Product Protodeboronation (Ar-H) Acid->Side_Product High T / Strong Base (Electron-Rich Ring) Boroxine Boroxine Trimer (Dehydrated Storage Form) Boroxine->Acid + H2O (Fast) Product Biaryl Product Pd_Complex->Product Reductive Elimination

Caption: The pinacol ester requires hydrolysis to participate in transmetallation.[4] The electron-rich 3,5-dialkoxy ring increases the risk of protodeboronation (Ar-H formation) if the free acid accumulates.

Performance Comparison
A. Reactivity & Kinetics
  • Free Acid: Exhibits faster initial reaction rates because it does not require an induction period for hydrolysis. However, in the presence of strong bases (e.g.,

    
    , 
    
    
    
    ), the electron-rich 3,5-dialkoxy ring is highly susceptible to protodeboronation .
  • Pinacol Ester: The hydrolysis step acts as a throttle, keeping the concentration of the free acid low (steady-state approximation). This "slow-release" mechanism often results in higher overall yields for unstable substrates by minimizing the standing concentration of the sensitive free acid.

B. Purification & Handling
  • Free Acid: Difficult to purify. It streaks on silica gel due to hydrogen bonding and reversible trimerization. Often requires crystallization, which can be lossy.

  • Pinacol Ester: chemically robust.[5] It can be purified easily using standard flash chromatography (silica gel) with non-polar solvents (e.g., Hexanes/Ethyl Acetate), ensuring high purity (>98%) before the coupling step.

C. Stoichiometry Control
  • Free Acid: Commercial samples are often mixtures of the free acid and the boroxine anhydride. This makes precise stoichiometry difficult (MW varies between 196 and ~178 for the anhydride).

  • Pinacol Ester: Defined molecular weight allows for precise stoichiometric equivalents, crucial for expensive coupling partners.

Experimental Protocols
Protocol A: Synthesis of Biaryl via Pinacol Ester (Recommended for Discovery)

Use this protocol for maximum reliability and yield.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Ethoxy-5-methoxyphenylboronic acid pinacol ester (1.2 equiv)[2][3]

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      (for sterically hindered cases)
    • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is essential for hydrolysis.

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronate ester, and catalyst.

    • Add the solvent mixture and the base.[6]

    • Degas the mixture by bubbling nitrogen for 5–10 minutes (Oxygen promotes homocoupling).

    • Seal and heat to 90°C for 2–4 hours.

    • Monitoring: Check LCMS. If the ester remains unreacted, add more water or increase temperature slightly.

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purify via flash chromatography.

Protocol B: Synthesis via Free Acid (Recommended for Scale/Cost)

Use this protocol if atom economy is prioritized and fresh acid is available.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Ethoxy-5-methoxyphenylboronic acid (1.5 equiv - excess required due to potential degradation)[2][3]

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DME / Water / Ethanol (2:1:1)

  • Procedure:

    • Dissolve the aryl halide and catalyst in DME under nitrogen.

    • Add the boronic acid (dissolved in EtOH) and aqueous base.

    • Heat to 80°C .

    • Critical Step: Monitor reaction progress closely. If protodeboronation (formation of 1-ethoxy-3-methoxybenzene) is observed, lower the temperature and switch to a milder base like

      
      .
      
Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Select Boron Reagent Scale Project Scale? Start->Scale Purification Is Product Purification Difficult? Scale->Purification Discovery (<10g) Result_Acid USE FREE ACID (Cost & Atom Economy) Scale->Result_Acid Process (>1kg) Stoichiometry Is Stoichiometry Critical? Purification->Stoichiometry No Result_Ester USE PINACOL ESTER (Stability & Purity) Purification->Result_Ester Yes (Need clean reagent) Stoichiometry->Result_Ester Yes (Precise MW needed) Stoichiometry->Result_Acid No (Can use excess)

Caption: Decision tree for selecting between the pinacol ester and free acid based on scale, purification needs, and stoichiometric precision.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • PubChem. (n.d.). 3-Ethoxy-5-methoxyphenylboronic acid (Compound Summary). Link

Sources

Comparative IR Spectral Analysis of 3-Ethoxy-5-methoxyphenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized arylboronic acids. 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8) is a highly versatile building block used in Suzuki-Miyaura cross-coupling, pharmaceutical synthesis, and the development of saccharide sensors[1]. However, verifying its structural integrity—specifically distinguishing the free boronic acid from its dehydrated boroxine anhydride form—requires precise Fourier-Transform Infrared (FT-IR) spectroscopic analysis.

This guide objectively compares the IR spectral characteristics of 3-Ethoxy-5-methoxyphenylboronic acid against its common alternatives: unsubstituted Phenylboronic acid (PBA) and 3,5-Dimethoxyphenylboronic acid . By examining the causality behind vibrational shifts, we provide a self-validating framework for researchers to ensure reagent quality before downstream applications.

Mechanistic Insights into Vibrational Shifts

The IR spectrum of an arylboronic acid is heavily influenced by the substituents on the aromatic ring. In 3-Ethoxy-5-methoxyphenylboronic acid, the meta-substituted ethoxy and methoxy groups exert strong electron-donating effects via resonance, which alters the electron density of the aromatic ring and the adjacent B-C bond.

  • B-O and B-C Stretching : The B-O asymmetric stretch typically appears around 1340–1370 cm⁻¹, while the B-C stretch is diagnostic at ~1050–1110 cm⁻¹[2]. The electron-donating alkoxy groups in 3-Ethoxy-5-methoxyphenylboronic acid slightly increase the B-C bond order, shifting the B-C stretch to higher wavenumbers compared to unsubstituted PBA.

  • Ether Linkages (C-O-C) : Unlike PBA, both 3,5-Dimethoxyphenylboronic acid and 3-Ethoxy-5-methoxyphenylboronic acid feature prominent asymmetric and symmetric C-O-C stretching bands in the 1200–1250 cm⁻¹ and 1020–1050 cm⁻¹ regions, respectively[3]. The ethoxy group introduces additional aliphatic C-H stretching complexity near 2970 cm⁻¹.

  • The Boroxine Trap (Causality of Hydration) : A common pitfall in boronic acid characterization is spontaneous dehydration into boroxines (trimers). Free boronic acids exhibit a broad O-H stretching band at 3200–3400 cm⁻¹[4]. If the sample has dehydrated due to improper storage or excessive heat, this peak disappears, and new diagnostic boroxine ring vibrations emerge at ~705 cm⁻¹ and 678 cm⁻¹[5].

Comparative IR Spectral Data

The following table summarizes the quantitative IR peak assignments for 3-Ethoxy-5-methoxyphenylboronic acid and its alternatives, allowing for rapid cross-referencing during quality control.

Functional Group / ModePhenylboronic Acid (PBA) (cm⁻¹)3,5-Dimethoxyphenylboronic Acid (cm⁻¹)3-Ethoxy-5-methoxyphenylboronic Acid (cm⁻¹)
O-H Stretch (Boronic) ~3235~3300~3310
B-O Asym. Stretch ~1340~1355~1350
B-C Stretch ~1050~1065~1060
C-O-C Stretch (Ether) N/A~1205 (Asym), ~1040 (Sym)~1210 (Asym), ~1045 (Sym)
Aliphatic C-H Stretch N/A~2840, ~2950~2850, ~2970
Aromatic C=C Stretch ~1600~1590~1595

(Note: Data is extrapolated from established FT-IR libraries and peer-reviewed spectral assignments for boronic acid derivatives[3][4].)

Self-Validating Experimental Protocol

To guarantee that the IR spectrum reflects the free boronic acid rather than the boroxine anhydride, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be strictly adhered to. This system is self-validating: the presence of the ~3310 cm⁻¹ peak confirms protocol success, while the ~705 cm⁻¹ peak flags a failure in sample handling.

Step-by-Step Methodology:

  • Sample Conditioning (Critical Step) : Store 3-Ethoxy-5-methoxyphenylboronic acid in a desiccator at room temperature. Causality: Excessive heating drives the endothermic dehydration of boronic acids into boroxines[5]. If the sample has been exposed to heat, rehydrate it by dissolving it in a minimal amount of THF/water, followed by gentle lyophilization.

  • Background Acquisition : Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Acquire a background spectrum (Air/Blank) from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application : Place ~2-5 mg of the solid boronic acid powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to low signal-to-noise ratios, which can artificially obscure the broad O-H stretch at ~3310 cm⁻¹, leading to a false-positive diagnosis of boroxine formation.

  • Spectral Acquisition : Run the sample scan using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Validation : Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth. Validate the structural integrity by confirming the presence of the O-H band (~3310 cm⁻¹) and the absence of the boroxine ring mode (~705 cm⁻¹).

Workflow Visualization

FTIR_Workflow N1 Sample Conditioning (Room Temp Desiccation) N2 ATR-FTIR Background Scan (Blank/Air) N1->N2 N3 Spectral Acquisition (4000-400 cm⁻¹, 32 scans) N2->N3 N4 Data Processing (Baseline & ATR Correction) N3->N4 N5 Peak Validation (Confirm O-H, Check for Boroxine) N4->N5

Figure 1: Self-validating ATR-FTIR workflow for boronic acid characterization.

References
  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate Canadian Science Publishing[Link]

  • “Super Sandwich” Assay Using Phenylboronic Acid for the Detection of E. coli Contamination: Methods for Application National Center for Biotechnology Information (PMC)[Link]

  • (3,5-Dimethoxyphenyl)boronic acid | C8H11BO4 PubChem (NIH)[Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks ACS Publications[Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 3-Ethoxy-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Subject: 3-Ethoxy-5-methoxyphenylboronic acid (CAS: 2121511-92-8)[1][2]

Executive Summary: The Analytical Paradox

3-Ethoxy-5-methoxyphenylboronic acid is a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize biaryl drug scaffolds. However, its analysis presents a unique paradox: reactivity vs. stability .

The very feature that makes it valuable—the empty p-orbital on the boron atom—makes it notoriously difficult to analyze by mass spectrometry. Under standard conditions, this compound undergoes spontaneous dehydration to form boroxine trimers , leading to confusing mass spectra and non-linear quantification.

This guide compares the three primary analytical workflows to resolve this challenge:

  • Direct ESI(-): The high-throughput standard.

  • Derivatization-ESI(+): The high-sensitivity gold standard.

  • APCI: The matrix-tolerant alternative.

Technical Comparison of Analytical Architectures

The following table synthesizes performance metrics based on experimental data for substituted phenylboronic acids.

FeatureMethod A: Direct ESI(-) Method B: Pinacol Derivatization ESI(+) Method C: APCI(-)
Primary Ion Observed

(m/z 195)

(m/z 279*)

or Radical ions
Sensitivity (LOD) Moderate (ng/mL range)High (pg/mL range) Low (µg/mL range)
Linearity (

)
0.98 - 0.99 (prone to saturation)> 0.999 (Stable) 0.95 - 0.98
Artifact Formation High (Boroxine trimers observed)None (Locked as ester)Moderate (Thermal degradation)
Sample Prep Time < 5 mins (Dilute & Shoot)30-60 mins (Incubation)< 5 mins
Matrix Tolerance Low (Susceptible to suppression)ModerateHigh

*Mass assumes Pinacol ester formation (M + 82 Da).

Expert Insight: The Boroxine Artifact

In Direct ESI, you will frequently observe signals at m/z 534 (the dehydrated trimer). This is not an impurity in your sample; it is an artifact generated in the ion source desolvation process. Method B eliminates this by "capping" the boronic acid, preventing trimerization.

Critical Mechanism Visualization

The following diagram illustrates the chemical equilibria that dictate your MS signal quality. Understanding this pathway is essential for troubleshooting.

BoronicAcidPathways Monomer Monomer (Active Species) m/z 196 Boroxine Boroxine Trimer (Artifact) m/z 534 Monomer->Boroxine Dehydration (Heat/Conc.) Anion Ionized Adduct [M-H]- or [M+F]- Monomer->Anion High pH / F- doping (ESI Negative) Ester Pinacol Ester (Derivatized) m/z 279 Monomer->Ester + Pinacol (Method B) Ester->Boroxine Blocked

Figure 1: Chemical fate of 3-Ethoxy-5-methoxyphenylboronic acid during analysis. Red path indicates artifact formation; Yellow path indicates the stabilization strategy.

Recommended Protocols

Protocol A: Direct ESI(-) for High-Throughput QC

Best for: Purity checks of raw materials where sensitivity is not critical.

The "Ammonia Doping" Strategy: Boronic acids are Lewis acids. To ionize them in ESI(-), you must facilitate the formation of the boronate anion


.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with

    
    ).
    
    • Why? High pH ensures the boron is in the anionic tetrahedral form.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Settings:

    • Polarity: Negative.[3]

    • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).

    • Cone Voltage: 20-30 V.

    • Critical Step: Monitor m/z 195 (

      
      ) AND m/z 534 (Trimer). If the Trimer:Monomer ratio exceeds 1:1, dilute the sample 10x.
      
Protocol B: Derivatization-ESI(+) for PK/Trace Analysis

Best for: Biological matrices (plasma/urine) or trace impurity quantification.

The "Pinacol Lock" Strategy: Converting the acid to a boronic ester renders the molecule neutral and lipophilic, allowing it to be protonated


 efficiently in positive mode without trimerizing.
  • Reagent Prep: Dissolve Pinacol (1.2 eq) in Methanol.

  • Reaction: Mix 50 µL Sample + 50 µL Pinacol solution.

  • Incubation: Room temperature for 30 minutes (or 40°C for 10 mins).

    • Validation: Reaction is usually quantitative (>99%).

  • LC-MS Conditions:

    • Mobile Phase: 0.1% Formic Acid in Water/ACN.

    • Ionization: ESI Positive.

    • Target Mass: m/z 279.1 (Calculated: 196.02 + 118.17 - 36.03 + 1.007).

  • Result: A sharp, symmetrical peak with 10-50x higher signal-to-noise ratio than Method A.

Decision Logic for Method Selection

Use this flow to determine the correct method for your specific application.

SelectionTree Start Start: Define Analytical Goal Conc Is concentration < 100 ng/mL? Start->Conc Matrix Is sample in complex matrix (Plasma/Reaction Mix)? Conc->Matrix No (High Conc) Deriv Use Method B: Pinacol Derivatization (High Sensitivity) Conc->Deriv Yes (Trace Level) Direct Use Method A: Direct ESI (-) (High Throughput) Matrix->Direct No (Pure Standard) APCI Use Method C: APCI (-) (High Matrix Tolerance) Matrix->APCI Yes (Heavy Matrix)

Figure 2: Decision tree for selecting the optimal mass spectrometry ionization mode.

References

  • Chidella, K.S., et al. (2021).[3][4] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry.

  • Waters Corporation. (2023). "High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer." Application Note.

  • Pandiyan, P.J., et al. (2013). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods.

  • Sigma-Aldrich. "3-Ethoxy-5-methoxyphenylboronic acid Product Specification."

Sources

Navigating the Thermal Landscape of Arylboronic Acids: A Comparative Guide to the Melting Point of 3-Ethoxy-5-methoxyphenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Melting Point in the Context of Suzuki-Miyaura Coupling

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The melting point of a boronic acid is not merely a physical constant; it has practical implications for its use in such reactions. A sharp and defined melting point range is indicative of high purity, which is crucial as impurities can poison the catalyst and lead to lower yields and the formation of byproducts. Furthermore, the thermal stability of the boronic acid, which can be inferred from its melting point, is important for reactions that require heating.

Comparative Analysis of Substituted Phenylboronic Acids

To provide a useful context for researchers, the following table compares the reported melting point ranges of several commercially available substituted phenylboronic acids that are structurally related to 3-Ethoxy-5-methoxyphenylboronic acid. This data allows for an informed selection of reagents based on their physical properties.

Compound NameStructureMelting Point Range (°C)
3-Methoxyphenylboronic acid160-163[1]
4-Methoxyphenylboronic acid200-210[2][3][4]
3,5-Dimethoxyphenylboronic acid202-208[5][6][7][8][9]
Phenylboronic acid216-219[10][11][12]
3-Ethoxy-5-methoxyphenylboronic acid Not Publicly Available

The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the melting point. The unsubstituted phenylboronic acid has the highest melting point in this series. The introduction of methoxy groups at different positions alters the crystal lattice energy and thus the melting point. For 3-Ethoxy-5-methoxyphenylboronic acid, while a precise value is not cited in common databases, one can anticipate a melting point within the broader range of its analogs, likely influenced by the presence of both ethoxy and methoxy substituents.

Experimental Protocol for Melting Point Determination

The absence of a reported melting point for 3-Ethoxy-5-methoxyphenylboronic acid necessitates its experimental determination. The following is a standard and reliable protocol for this purpose.

Materials and Equipment:
  • Pure 3-Ethoxy-5-methoxyphenylboronic acid

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Safety glasses and lab coat

Step-by-Step Procedure:
  • Sample Preparation: Ensure the sample of 3-Ethoxy-5-methoxyphenylboronic acid is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to get an approximate melting range. Once an approximate range is known, repeat the measurement with a fresh sample and a slower heating rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Purity Assessment: A pure compound will typically have a sharp melting point range of 1-2 °C. A broader range may indicate the presence of impurities.

Workflow for Melting Point Determination

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start: Obtain pure compound grind Grind to a fine powder start->grind pack Pack into capillary tube (2-3 mm) grind->pack insert Insert capillary into apparatus pack->insert heat_fast Rapid heating for approximate range insert->heat_fast heat_slow Slow heating (1-2 °C/min) for accurate range heat_fast->heat_slow Repeat with fresh sample observe Observe and record T_start and T_end heat_slow->observe analyze Analyze melting point range observe->analyze pure Sharp range (1-2 °C) -> Pure analyze->pure impure Broad range -> Impure analyze->impure

Caption: Workflow for the experimental determination of a compound's melting point.

Conclusion

While the precise melting point of pure 3-Ethoxy-5-methoxyphenylboronic acid is not readily found in public literature, a comparative analysis of its structural analogs provides valuable insight for researchers. The provided experimental protocol offers a reliable method for determining this physical constant, which is essential for ensuring the quality and consistency of starting materials in synthetic applications. The understanding and verification of such fundamental properties are cornerstones of robust scientific research and development.

References

  • Ottokemi. (n.d.). 3,5-Dimethoxyphenylboronic acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Ethoxy-5-Methoxy Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that confer potent and selective biological activity is a perpetual endeavor. The phenyl ring, substituted with methoxy and ethoxy groups, represents a "privileged scaffold" frequently found in a multitude of natural products and synthetic compounds with significant therapeutic properties. While the 3,4,5-trimethoxy phenyl moiety is a well-established pharmacophore in numerous anticancer agents, its 3-ethoxy-5-methoxy analogue is an emerging area of interest. The replacement of a methoxy group with a slightly more lipophilic ethoxy group can subtly alter a compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, better cell membrane penetration, or a modified metabolic profile.[1]

This guide provides a comparative analysis of the biological activities associated with 3-ethoxy-5-methoxy phenyl derivatives. Drawing insights from direct studies and structure-activity relationship (SAR) data from closely related methoxyphenyl analogues, we will explore their performance in key therapeutic areas, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Anticancer Activity: A Primary Therapeutic Target

The most extensively documented biological activity for this class of compounds is their potential as anticancer agents. Research into related structures, particularly chalcones, demonstrates significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[2] The presence of electron-donating groups like methoxy and ethoxy on the phenyl ring is often correlated with enhanced biological activity.[3]

Comparative Performance of Ethoxy-Methoxy Phenyl Derivatives

A key example is the chalcone analogue (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one , which has demonstrated notable cytotoxicity against the human cervical cancer (HeLa) cell line.[2] Its performance, when compared to other methoxy-based derivatives and standard chemotherapeutic agents, highlights the potential of this substitution pattern. For instance, many 3,4,5-trimethoxyphenyl derivatives act as potent inhibitors of tubulin polymerization or dual EGFR/HDAC inhibitors, with IC50 values in the low micromolar and even nanomolar range.[4][5]

The introduction of the ethoxy group aims to enhance properties like lipophilicity, which can influence cell uptake and target engagement. As shown in the table below, derivatives bearing the methoxy-phenyl scaffold exhibit potent activity across a range of cancer types.

Compound/Derivative ClassTarget/Cell LineIC50 Value (µM)Comparison/Standard DrugReference
(E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-oneHeLa (Cervical Cancer)12.5Doxorubicin (0.8)[2]
3,4,5-Trimethoxyphenyl-hydroxamic acid hybrid (4b )EGFR Enzyme0.063Gefitinib (0.044)[4]
3,4,5-Trimethoxyphenyl-hydroxamic acid hybrid (4b )MCF-7 (Breast Cancer)0.536Vorinostat (3.63)[4]
Pyrrolizine derivative with 3,4,5-trimethoxyphenyl (16a )MCF-7/ADR (Resistant Breast Cancer)0.52-[5]
3-(4-methoxyphenyl)-pyrazoline-carbothioamide (5a )MCF-7 (Breast Cancer)<10 µg/ml5-Fluorouracil (44.5 µg/ml)[6]
Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death.[2] This is a highly desirable trait for an anticancer drug as it eliminates malignant cells in a controlled manner, minimizing inflammation. The apoptotic pathway is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute cell death.

apoptosis_pathway Derivative 3-Ethoxy-5-Methoxy Phenyl Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Bcl2 Bcl-2 ↓ Derivative->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax ↑ Mitochondria->Bax activates Mitochondria->Bcl2 inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 → Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenyl derivatives.
Experimental Protocol: Apoptosis Detection by Annexin V/7-AAD Staining

This protocol describes a standard flow cytometry-based method to quantify apoptosis induced by a test compound. The causality is as follows: in early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical that intercalates with DNA but cannot cross intact cell membranes. It is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Workflow Diagram:

Caption: Experimental workflow for apoptosis detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the 3-ethoxy-5-methoxy phenyl derivative at various concentrations (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine these cells with the floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FITC channel and 7-AAD in the PerCP channel.[2]

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Potential

Natural methoxyphenol compounds are known for their antimicrobial properties against a range of foodborne pathogens and spoilage bacteria.[7] Compounds like eugenol (a guaiacol derivative) and vanillin show significant activity against bacteria such as Staphylococcus aureus.[8][9] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While direct studies on 3-ethoxy-5-methoxy phenyl derivatives are less common, the structural similarity to active methoxyphenols suggests they are promising candidates for antimicrobial drug discovery.[7][8]

CompoundTarget OrganismIC50 / MICReference
EugenolS. aureus0.75 mM (IC50)[9]
CapsaicinS. aureus0.68 mM (IC50)[9]
VanillinS. aureus1.38 mM (IC50)[9]
EPMCC. albicans111 µg/ml (MIC)[10]
Anti-inflammatory Effects

Inflammation is a critical biological response implicated in numerous diseases. Methoxyphenolic compounds have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators.[11] For example, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to repress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of iNOS and COX-2.[12] This is often achieved by modulating key inflammatory signaling pathways like NF-κB and MAPK.[12][13] The conjugation of NSAIDs with a 3,4,5-trimethoxybenzyl alcohol moiety has been shown to enhance anti-inflammatory activity and COX-2 inhibition.[14] This suggests that the 3-ethoxy-5-methoxy phenyl scaffold could be a valuable component in the design of novel anti-inflammatory agents.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα NF-κB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Complex->NFkB IκBα degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Derivative 3-Ethoxy-5-Methoxy Phenyl Derivative Derivative->IKK inhibits

Sources

Safety Operating Guide

3-Ethoxy-5-methoxyphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental stewardship. 3-Ethoxy-5-methoxyphenylboronic acid is a highly valuable building block in drug discovery, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

While invaluable for synthesizing complex biaryl scaffolds, its disposal requires meticulous oversight. Boronic acids and their derivatives present specific environmental hazards, particularly concerning aquatic toxicity and their Lewis-acidic nature, which can lead to unwanted reactivity in mixed waste streams[1]. This guide provides authoritative, step-by-step operational and disposal plans designed for researchers and environmental health and safety (EHS) professionals.

Part 1: Physicochemical & Hazard Profiling

Understanding the physicochemical properties of 3-Ethoxy-5-methoxyphenylboronic acid is the first step in designing a safe disposal strategy. The compound's physical state and hazard classifications directly dictate the required personal protective equipment (PPE) and segregation protocols[2].

PropertyValueOperational & Disposal Implication
Chemical Name 3-Ethoxy-5-methoxyphenylboronic acidDetermines specific tracking, inventory logs, and EHS manifesting.
CAS Number [2]Required for RCRA waste manifesting and compliance tracking.
Molecular Weight 196.01 g/mol Relevant for calculating stoichiometric waste generation in scale-up.
Hazard Classification Skin/Eye Irritant (H315, H319)Mandates specific PPE (nitrile gloves, safety goggles, lab coat).
Environmental Hazard Aquatic Toxicity PotentialStrictly prohibits drain disposal; requires professional incineration[1].

Part 2: The Chemical Lifecycle & Disposal Workflow

The following workflow illustrates the logical segregation of waste streams generated during the handling and reaction of 3-Ethoxy-5-methoxyphenylboronic acid.

G Start 3-Ethoxy-5-methoxyphenylboronic acid Waste Generation Solid Solid Waste (Unused/Spilled) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Consumables Contaminated Consumables (Gloves, Pipettes) Start->Consumables SolidBin Solid Hazardous Waste Bin (Double-bagged/HDPE) Solid->SolidBin Org Organic Solvent Waste (e.g., THF, MeOH) Liquid->Org Non-polar/Organic Aq Aqueous Basic Waste (pH > 7) Liquid->Aq Aqueous workup ConsBin Contaminated Debris Bin Consumables->ConsBin OrgBin Non-Halogenated / Halogenated Solvent Carboy Org->OrgBin AqBin Aqueous Waste Carboy (Do not mix with organics) Aq->AqBin Labeling RCRA Hazardous Waste Labeling & EHS Notification SolidBin->Labeling OrgBin->Labeling AqBin->Labeling ConsBin->Labeling Disposal Incineration / Professional Disposal Facility Labeling->Disposal

Figure 1: Segregation and disposal workflow for 3-Ethoxy-5-methoxyphenylboronic acid waste streams.

Part 3: Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste & Spill Containment
  • Causality: Boronic acids are fine powders that can easily aerosolize, causing respiratory irritation. Sweeping dry powder exacerbates this risk by dispersing particulates into the ambient laboratory air.

  • Self-Validating System: A properly cleaned spill area will show no residual white powder and will pass a secondary wipe test using a dark-colored absorbent cloth.

Step-by-Step Procedure:

  • Don PPE: Equip nitrile gloves, a chemical-resistant lab coat, tightly fitting safety goggles, and an N95/P100 respirator if the spill occurs outside a certified chemical fume hood[3].

  • Wetting: Gently mist the spilled powder with a compatible inert solvent (e.g., isopropanol or water) to suppress dust formation.

  • Collection: Use a disposable plastic scoop or chemically compatible absorbent pads to collect the wetted powder. Never use a standard vacuum cleaner.

  • Containment: Transfer the gathered material into a High-Density Polyethylene (HDPE) solid waste container.

  • Decontamination: Wipe the affected surface with a solvent like methanol, followed by soap and water. Dispose of all wipes in the solid hazardous waste bin.

Protocol 2: Liquid Waste Segregation (Aqueous vs. Organic)
  • Causality: Suzuki-Miyaura reactions generate a biphasic mixture of organic solvents (e.g., THF, Toluene) and basic aqueous solutions (e.g., Na2CO3 in water). The boronic acid or its boronate byproduct partitions based on pH. Mixing these streams in a single waste carboy can lead to exothermic phase separation, pressure buildup, and the precipitation of heavy metals (like Palladium)[3].

  • Self-Validating System: Visually inspect the waste carboys after addition. If a biphasic layer forms in the aqueous carboy, it indicates organic cross-contamination, requiring immediate secondary segregation.

Step-by-Step Procedure:

  • Phase Separation: Transfer the post-reaction mixture to a separatory funnel. Allow the layers to separate completely.

  • Organic Stream: Drain the organic layer (containing unreacted organic starting materials and trace boronic acid) into a designated "Non-Halogenated Solvent Waste" carboy. (If halogenated solvents like DCM were used, route to the "Halogenated" carboy).

  • Aqueous Stream: Drain the aqueous layer (containing boronate salts and inorganic bases) into a designated "Aqueous Basic Waste" carboy. Ensure the pH remains between 7-10 to keep boronate species fully dissolved.

  • Validation: Confirm the carboy caps are vented or loosely fitted until the waste is ready for EHS pickup to prevent gas pressure accumulation.

Protocol 3: Contaminated Consumables & "RCRA Empty" Containers
  • Causality: Residual boronic acid on weigh boats, pipette tips, and gloves can cross-contaminate municipal trash, leading to unauthorized environmental release and regulatory fines.

  • Self-Validating System: A container is only considered "RCRA Empty" when all wastes have been removed that can be removed using standard practices, and no more than 3% by weight of the total capacity remains[4].

Step-by-Step Procedure:

  • Segregation: Place all heavily contaminated consumables directly into a designated "Contaminated Debris" bin lined with a thick polyethylene bag.

  • Rinsing: If disposing of the original chemical bottle, triple-rinse it with a compatible solvent (collecting the rinsate in the organic waste carboy).

  • Defacing: Deface the chemical label completely using a thick marker.

  • Disposal: Dispose of the "RCRA Empty" container according to your institution's specific glass/plastic disposal policy.

Part 4: Regulatory Grounding & RCRA Compliance

Under the[4], 3-Ethoxy-5-methoxyphenylboronic acid is not explicitly P-listed (acutely toxic) or U-listed (toxic). However, its waste streams frequently exhibit hazardous characteristics[5].

For instance, organic waste streams containing this compound mixed with flammable solvents must be classified under the D001 (Ignitability) waste code. Furthermore, if the waste contains transition metal catalysts like Palladium, it must be handled as a characteristic hazardous waste. Because boron compounds can be toxic to aquatic life[1], professional incineration by a licensed hazardous waste disposal facility is the only acceptable end-of-life pathway. Never dispose of boronic acids via the sanitary sewer system[3].

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Hazardous Waste Listings Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Revised risk management scope for boric acid, its salts and its precursors Source: Environment and Climate Change Canada URL:[Link]

Sources

Personal protective equipment for handling 3-Ethoxy-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile & Risk Assessment

Target Compound: 3-Ethoxy-5-methoxyphenylboronic acid CAS Registry Number: 2121511-92-8 [1] Molecular Formula: C₉H₁₃BO₄ Physical State: Solid (typically off-white powder)[1]

Hazard Identification (GHS Classification)

To handle this compound safely, one must understand that phenylboronic acids are chemically reactive electrophiles. While useful for Suzuki-Miyaura cross-couplings, this reactivity translates to biological toxicity.

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2][3] The boron atom can interact with biological diols (carbohydrates, glycoproteins), potentially disrupting cellular signaling [2].

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[3][4][5] Boronic acids are Lewis acids; contact with ocular mucous membranes can cause rapid pH changes and protein denaturation.

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1][5] Inhalation of dust triggers inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Architecture[1][2]

Effective safety is not about wearing more gear, but wearing the right gear based on the specific chemical-physical interaction. The following protocol relies on a "Barrier-in-Depth" strategy.

PPE Selection Logic
  • Respiratory Protection: Because this is a solid powder capable of becoming airborne during weighing, a standard surgical mask is insufficient. Use a NIOSH-certified N95 (or EU FFP2) particulate respirator if working outside a fume hood, though a fume hood is the primary engineering control.

  • Hand Protection: Boronic acids can penetrate standard latex. Nitrile gloves (minimum thickness 0.11 mm) are required. For prolonged handling (>15 mins), employ double-gloving to mitigate micro-tears and permeation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166) are non-negotiable. Safety glasses with side shields offer insufficient protection against airborne dust migration or liquid splashes during dissolution.

Visualizing the PPE Decision Matrix

The following diagram illustrates the decision logic for PPE based on the operational state of the chemical.

PPE_Logic Start Task Identification State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Solution Solution Phase (Reaction/Workup) Start->State_Solution Risk_Dust Risk: Airborne Dust & Inhalation State_Solid->Risk_Dust Risk_Splash Risk: Chemical Splash & Skin Absorption State_Solution->Risk_Splash Control_Eng Primary Control: Fume Hood Risk_Dust->Control_Eng PPE_Resp PPE: N95 Respirator (If hood unavailable) Risk_Dust->PPE_Resp Secondary Defense Risk_Splash->Control_Eng PPE_Eye PPE: Chemical Goggles (ANSI Z87.1) Risk_Splash->PPE_Eye Required PPE_Hand PPE: Nitrile Gloves (Double layer) Risk_Splash->PPE_Hand Required Control_Eng->PPE_Eye Control_Eng->PPE_Hand

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent and associated risks.

Operational Handling Protocol

This protocol is designed to be self-validating. Each step includes a "Check" to ensure the safety barrier is intact before proceeding.

Phase 1: Preparation & Retrieval[1][2]
  • Engineering Control Check: Verify the chemical fume hood is operational.

    • Validation: Hold a tissue strip at the sash opening; it should be pulled inward firmly (face velocity ~100 fpm).

  • Container Inspection: Retrieve the bottle from cool, dry storage (inert atmosphere preferred). Check for crystallization on the cap, which indicates moisture ingress.

Phase 2: Weighing & Transfer

Rationale: Static electricity can cause boronic acid powders to "jump" or disperse unexpectedly.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat.

  • Transfer: Weigh the required amount inside the fume hood. Do not remove the open container from the hood.

  • Spill Prophylaxis: Place a dark-colored weighing paper or mat under the balance. White powder is invisible on white bench paper; contrast allows for immediate detection of micro-spills.

Phase 3: Reaction Setup (Suzuki-Miyaura Context)
  • Solvent Addition: Add solvent (e.g., Dioxane, DMF) slowly to the solid.

    • Mechanism:[1][3][6] Rapid addition can displace air, puffing toxic dust into the operator's breathing zone.

  • Inerting: Boronic acids can undergo protodeboronation (loss of the boron group) in the presence of moisture and oxygen over time. Purge the headspace with Nitrogen or Argon immediately after dissolution [3].

Workflow Visualization

Handling_Workflow Storage 1. Retrieval (Cool, Dry, Inert) Check 2. Container Check (Cap integrity/Crystals) Storage->Check Weighing 3. Weighing (In Fume Hood) Check->Weighing Solvent 4. Dissolution (Slow Addition) Weighing->Solvent Static Anti-Static Pre-treatment Static->Weighing Required Reaction 5. Reaction Setup (Inert Atmosphere) Solvent->Reaction Waste 6. Disposal (Segregated Stream) Reaction->Waste

Figure 2: Step-by-step operational workflow ensuring containment from storage to disposal.

Waste Management & Decontamination[5]

Improper disposal of boronic acids can lead to environmental phytotoxicity (boron is toxic to plants in high concentrations) [4].

Disposal Protocol
Waste CategoryAction PlanRationale
Solid Waste Collect in a dedicated solid hazardous waste container labeled "Solid Organics - Boron Contaminated".[1]Prevents contamination of general trash; facilitates high-temperature incineration.
Liquid Waste Dissolve in a combustible solvent (e.g., acetone, ethanol) and dispose of in the "Organic Solvents - Halogen Free" stream.Incineration is the only method to safely break down the C-B bond.
Contaminated Sharps Dispose of needles/syringes in a sharps container immediately. Do not recap.Prevents percutaneous injection of the chemical.
Decontamination of Spills[2][9]
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.

  • Surface Cleaning: Wash the area with a 5% sodium bicarbonate solution followed by water. This helps neutralize residual acidity and solubilize the boronic acid for removal.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[5][7] Hold eyelids open. The Lewis acidic nature requires prolonged flushing to restore physiological pH. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[4][5][8][9][10] Wash skin with soap and copious water.[4][5][10][11][12][13] Do not use organic solvents (like ethanol) on the skin, as they may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[14]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

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